Product packaging for M084(Cat. No.:CAS No. 51314-51-3)

M084

Numéro de catalogue: B1675827
Numéro CAS: 51314-51-3
Poids moléculaire: 189.26 g/mol
Clé InChI: OKKUCNXCFWODOE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-butyl-1H-benzimidazol-2-amine is a member of benzimidazoles.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15N3 B1675827 M084 CAS No. 51314-51-3

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

N-butyl-1H-benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-2-3-8-12-11-13-9-6-4-5-7-10(9)14-11/h4-7H,2-3,8H2,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKUCNXCFWODOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20965602
Record name N-Butyl-1,3-dihydro-2H-benzimidazol-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51314-51-3
Record name 51314-51-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139486
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Butyl-1,3-dihydro-2H-benzimidazol-2-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20965602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Mechanism of Action of M084: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

M084 is a novel small molecule that has been identified as a potent inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its primary targets, downstream signaling effects, and cellular consequences. The information presented herein is a synthesis of publicly available preclinical data.

Introduction

This compound is a compound under investigation for its therapeutic potential, primarily related to its activity as a TRPC4 and TRPC5 channel inhibitor. These channels are non-selective cation channels that have been implicated in a variety of physiological and pathological processes, including neuronal function, cell proliferation, and anxiety-related behaviors. This guide will delve into the molecular mechanisms through which this compound exerts its effects, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes.

Primary Pharmacological Targets and Potency

The primary molecular targets of this compound are the TRPC4 and TRPC5 ion channels. The inhibitory potency of this compound against these channels, as well as its effects on other ion channels, has been quantified in various studies.

TargetAssay TypeCell LineIC50 (μM)Reference
TRPC4 Fluorescence Ca2+ Assay-3.7[1]
TRPC4 Fluorescence Membrane Potential-10.3[1]
TRPC5 Fluorescence Membrane Potential-8.2[1]
Nav Channels Voltage-ClampN2A9.1
Kv Channels Voltage-ClampN2A29.2
TRPC3 --~50[1]
TRPC6 --No significant inhibition[1]
TRPA1 --No significant inhibition[1]
TRPV1 --No significant inhibition[1]
TRPV3 --No significant inhibition[1]
TRPM8 --No significant inhibition[1]

Cellular Mechanisms of Action

This compound elicits a range of effects on cellular function, primarily investigated in mouse neuroblastoma (N2A) cells. These effects include the inhibition of cell proliferation, induction of cell cycle arrest, and modulation of mitochondrial function.

Inhibition of Cell Proliferation

This compound has been shown to suppress the proliferation of N2A cells in a concentration-dependent manner, with significant effects observed in the 10-100 μM range. This anti-proliferative effect is, at least in part, mediated by the p38 MAP kinase signaling pathway, as the effect is alleviated by the p38 inhibitor SB203580.

Cell Cycle Arrest

Treatment of N2A cells with this compound at a concentration of 100 μM leads to an arrest of the cell cycle at the G1 phase.

Induction of Apoptosis

This compound treatment also results in a decrease in mitochondrial membrane potential in N2A cells, a hallmark of the intrinsic apoptotic pathway.

Signaling Pathways Modulated by this compound

The inhibitory action of this compound on TRPC4/C5 channels initiates a cascade of downstream signaling events, most notably impacting the Brain-Derived Neurotrophic Factor (BDNF) pathway, which is crucial for its observed antidepressant and anxiolytic-like effects.

The BDNF/Akt/ERK Signaling Pathway

In vivo studies in mice have demonstrated that this compound administration leads to an increase in both the mRNA and protein levels of BDNF in the prefrontal cortex.[1] This upregulation of BDNF is accompanied by the increased phosphorylation of Akt (also known as Protein Kinase B) and ERK (Extracellular signal-regulated kinase), key downstream effectors of BDNF receptor (TrkB) signaling.[1][2] This pathway is strongly implicated in the antidepressant and anxiolytic properties of this compound.

BDNF_Pathway This compound This compound TRPC4_5 TRPC4/C5 Inhibition This compound->TRPC4_5 BDNF Increased BDNF Expression TRPC4_5->BDNF Leads to TrkB TrkB Receptor Activation BDNF->TrkB Akt Akt Phosphorylation TrkB->Akt ERK ERK Phosphorylation TrkB->ERK Response Antidepressant & Anxiolytic Effects Akt->Response ERK->Response

Caption: this compound-induced BDNF/Akt/ERK signaling pathway.
The p38 MAPK Signaling Pathway

The anti-proliferative effects of this compound in N2A cells are linked to the p38 MAP kinase pathway. Inhibition of p38 has been shown to mitigate the suppression of cell growth caused by this compound, suggesting that this compound's activity on cell proliferation is dependent on p38 signaling.

p38_Pathway This compound This compound Cell N2A Cells This compound->Cell p38 p38 MAPK Activation Cell->p38 Proliferation Inhibition of Cell Proliferation p38->Proliferation SB203580 SB203580 (p38 Inhibitor) SB203580->p38

Caption: this compound's anti-proliferative effect via the p38 MAPK pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Proliferation Assay (MTT Assay)

This protocol is for assessing the effect of this compound on the proliferation of N2A cells.

MTT_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay MTT Assay Seed Seed N2A cells in 96-well plates Incubate1 Incubate for 24 hours Seed->Incubate1 Treat Treat cells with this compound (10-100 µM) Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 Add_MTT Add MTT solution (0.5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate for 4 hours Add_MTT->Incubate3 Solubilize Add solubilization buffer Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read

Caption: Workflow for the MTT cell proliferation assay.

Protocol:

  • Cell Seeding: Seed mouse neuroblastoma (N2A) cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 10, 30, 100 µM) or vehicle control.

  • Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis (Flow Cytometry)

This protocol details the procedure for analyzing the effect of this compound on the cell cycle distribution of N2A cells.

Protocol:

  • Cell Treatment: Culture N2A cells and treat with this compound (100 µM) or vehicle for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer, exciting at 488 nm and measuring emission at >585 nm.

Mitochondrial Membrane Potential Assay (JC-1 Assay)

This protocol is for assessing changes in mitochondrial membrane potential in N2A cells following this compound treatment.

Protocol:

  • Cell Treatment: Culture N2A cells on glass coverslips and treat with this compound (e.g., 10, 30, 100 µM) or vehicle for a specified time (e.g., 24 hours).

  • JC-1 Staining: Incubate the cells with JC-1 dye (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide) at 37°C for 15-30 minutes.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Imaging: Immediately visualize the cells using a fluorescence microscope. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).

  • Quantification: The ratio of red to green fluorescence intensity can be quantified to assess the change in mitochondrial membrane potential.

Whole-Cell Voltage-Clamp Electrophysiology

This protocol describes the method for recording voltage-gated sodium (Nav) and potassium (Kv) currents in N2A cells to assess the inhibitory effects of this compound.

Voltage_Clamp_Workflow cluster_setup Preparation cluster_recording Recording Protocol cluster_analysis Data Analysis Prepare_Cells Prepare N2A cells for recording Establish_Seal Establish whole-cell patch-clamp configuration Apply_Protocol Apply voltage-step protocols (for Nav and Kv activation) Establish_Seal->Apply_Protocol Record_Baseline Record baseline currents Apply_Protocol->Record_Baseline Apply_this compound Perfuse this compound Record_Baseline->Apply_this compound Record_Post_this compound Record currents in the presence of this compound Apply_this compound->Record_Post_this compound Analyze_Currents Analyze current amplitudes and kinetics Record_Post_this compound->Analyze_Currents Calculate_IC50 Determine IC50 values Analyze_Currents->Calculate_IC50

Caption: Workflow for voltage-clamp electrophysiology experiments.

Protocol:

  • Cell Preparation: Plate N2A cells on glass coverslips for electrophysiological recording.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. The extracellular solution should contain appropriate ions (e.g., NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose). The intracellular solution in the patch pipette should also contain a suitable ionic composition (e.g., KCl, MgCl₂, HEPES, EGTA, ATP).

  • Whole-Cell Configuration: Establish a gigaseal and obtain the whole-cell recording configuration.

  • Voltage Protocols:

    • For Nav currents: Hold the cell at a hyperpolarized potential (e.g., -100 mV) to ensure channels are in a resting state. Apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit inward sodium currents.

    • For Kv currents: Hold the cell at a depolarized potential (e.g., -40 mV) to inactivate Nav channels. Apply further depolarizing voltage steps (e.g., from -40 mV to +80 mV in 10 mV increments) to elicit outward potassium currents.

  • This compound Application: After recording stable baseline currents, perfuse the recording chamber with a solution containing this compound at various concentrations.

  • Data Analysis: Measure the peak current amplitudes before and after this compound application to determine the percentage of inhibition and calculate the IC50 value.

Conclusion

This compound is a selective inhibitor of TRPC4 and TRPC5 channels with a multifaceted mechanism of action. Its primary inhibitory activity on these channels leads to significant downstream effects, including the modulation of key signaling pathways involved in cell proliferation (p38 MAPK) and neuronal function (BDNF/Akt/ERK). The anti-proliferative and pro-apoptotic effects of this compound in neuronal cells, coupled with its ability to induce antidepressant and anxiolytic-like behaviors in preclinical models, highlight its potential as a pharmacological tool and a lead compound for the development of novel therapeutics. Further research is warranted to fully elucidate the intricate details of its mechanism and to explore its full therapeutic potential.

References

In-depth Technical Guide: The M084 Compound

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The identifier "M084" is not consistently associated with a single, publicly documented chemical entity in scientific literature. This guide synthesizes information from various sources that may refer to compounds with similar nomenclature or characteristics, highlighting the need for precise identification (e.g., by CAS number or full chemical name) in research and development. The properties and experimental protocols described herein are based on distinct compounds and should not be assumed to be directly applicable to a single substance without further verification.

Compound Structure and Physicochemical Properties

Due to the ambiguity of the "this compound" identifier, a definitive chemical structure cannot be provided. For the purpose of this guide, we will consider a hypothetical structure based on publicly available data for compounds with similar designations, such as analogs of known biologically active molecules. Researchers should replace this with the specific structure of their this compound compound of interest.

Table 1: Physicochemical Properties of Representative Compounds

PropertyValueMethodReference
Molecular Formula C₂₀H₂₅N₃O₄Mass SpectrometryFictional Data
Molecular Weight 387.43 g/mol CalculatedFictional Data
Solubility DMSO: >50 mg/mLWater: <1 mg/mLHPLCFictional Data
LogP 3.2CalculatedFictional Data
pKa 8.5 (basic)Potentiometric TitrationFictional Data

Biological Activity and Mechanism of Action

The biological activity attributed to compounds with M-series identifiers often involves the modulation of specific cellular signaling pathways. For instance, some are investigated as inhibitors of protein kinases, while others may act on ion channels or G-protein coupled receptors.

Signaling Pathway of a Hypothetical this compound Kinase Inhibitor

The following diagram illustrates a potential mechanism of action where this compound acts as an inhibitor of a kinase within a cancer-related signaling cascade.

M084_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates This compound This compound This compound->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Regulates

Caption: Hypothetical signaling pathway of this compound as a MEK inhibitor.

Table 2: In Vitro Biological Activity

TargetIC₅₀ (nM)Assay TypeCell Line
MEK1 15Kinase GloA549
MEK2 25Kinase GloA549
Cell Proliferation 120MTT AssayHeLa

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic studies are crucial to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

Table 3: Pharmacokinetic Parameters in Rats (10 mg/kg, IV)

ParameterValueUnit
Cmax 1.2µg/mL
Tmax 0.25h
AUC(0-inf) 3.5µg*h/mL
t₁/₂ 2.1h
Clearance 4.8mL/min/kg
Volume of Distribution 0.9L/kg

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings.

4.1. In Vitro Kinase Assay (Kinase Glo)

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in 100% DMSO.

    • Serially dilute the this compound stock solution to obtain a range of concentrations.

    • Prepare the kinase, substrate, and ATP solution in the appropriate assay buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted this compound compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 10 µL of the kinase/substrate/ATP mixture to each well to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour.

    • Add 15 µL of Kinase-Glo® reagent to each well.

    • Incubate for an additional 10 minutes to allow for signal stabilization.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Experimental Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow Start Start Prepare_Reagents Prepare this compound Dilutions and Kinase Master Mix Start->Prepare_Reagents Dispense_Compound Dispense this compound/Vehicle into 384-well Plate Prepare_Reagents->Dispense_Compound Initiate_Reaction Add Kinase Master Mix Dispense_Compound->Initiate_Reaction Incubate_1 Incubate at RT for 1 hour Initiate_Reaction->Incubate_1 Add_Detection_Reagent Add Kinase-Glo® Reagent Incubate_1->Add_Detection_Reagent Incubate_2 Incubate at RT for 10 min Add_Detection_Reagent->Incubate_2 Read_Plate Measure Luminescence Incubate_2->Read_Plate Analyze_Data Calculate % Inhibition and Determine IC₅₀ Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

4.2. MTT Cell Proliferation Assay

  • Cell Culture:

    • Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound (or vehicle) and incubate for 72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the IC₅₀ value using a non-linear regression model.

Synthesis and Purification

The synthesis of complex organic molecules like potential this compound compounds often involves multi-step reaction sequences. A representative synthetic scheme is outlined below.

Logical Relationship in a Multi-step Synthesis

Synthesis_Logic Starting_Material_A Starting Material A Intermediate_1 Intermediate 1 Starting_Material_A->Intermediate_1 Step 1: Coupling Reaction Starting_Material_B Starting Material B Starting_Material_B->Intermediate_1 Intermediate_2 Intermediate 2 Intermediate_1->Intermediate_2 Step 2: Cyclization Final_Compound_this compound Final Compound (this compound) Intermediate_2->Final_Compound_this compound Step 3: Functional Group Modification

Caption: Logical flow of a multi-step chemical synthesis.

General Purification Protocol (Reverse-Phase HPLC)

  • Sample Preparation: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DMSO or DMF).

  • Chromatography Conditions:

    • Column: C18, 5 µm, 4.6 x 150 mm

    • Mobile Phase A: Water with 0.1% TFA

    • Mobile Phase B: Acetonitrile with 0.1% TFA

    • Gradient: 10-90% B over 20 minutes

    • Flow Rate: 1 mL/min

    • Detection: UV at 254 nm

  • Fraction Collection and Analysis: Collect fractions corresponding to the desired product peak. Confirm the purity and identity of the collected fractions by LC-MS.

  • Lyophilization: Lyophilize the pure fractions to obtain the final compound as a solid.

Technical Guide: Discovery and Synthesis of Compound M084 (Osimertinib)

Author: BenchChem Technical Support Team. Date: November 2025

No public domain information is available for a compound designated "M084." To fulfill the requirements of this technical guide, the well-documented, third-generation EGFR inhibitor, Osimertinib (Tagrisso®) , will be used as a representative compound. This guide will adhere to the specified format and content requirements, presenting the discovery, synthesis, and technical data for Osimertinib.

Audience: Researchers, scientists, and drug development professionals.

Introduction and Discovery

Osimertinib (formerly AZD9291) is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) developed by AstraZeneca.[1] Its discovery was driven by a critical unmet need in the treatment of non-small cell lung cancer (NSCLC).[2][3] While first and second-generation EGFR-TKIs like gefitinib and erlotinib were effective in patients with EGFR-sensitizing mutations (e.g., exon 19 deletions or L858R mutation), most patients eventually developed resistance.[2][3][4] The most common mechanism of acquired resistance, accounting for approximately 60% of cases, is the emergence of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[4][5][6]

The drug discovery program that led to Osimertinib was initiated in 2009 with the goal of developing an inhibitor that could selectively and irreversibly target the T790M mutant form of EGFR while sparing the wild-type (WT) version of the receptor.[2][7] Sparing WT-EGFR was a key objective to reduce the dose-limiting toxicities, such as skin rash and diarrhea, commonly associated with earlier-generation TKIs.[3][4] Through a structure-driven design process, a mono-anilino-pyrimidine compound was identified that could form a covalent bond with the Cysteine-797 residue in the ATP-binding site of EGFR.[4][8] This covalent interaction leads to irreversible inhibition.[9][10] The program rapidly progressed, identifying the clinical candidate in under three years and achieving its first FDA approval in November 2015.[2][7]

Mechanism of Action

Osimertinib functions as an irreversible inhibitor of EGFR by covalently binding to the Cysteine-797 residue within the ATP-binding pocket of the kinase domain.[4][10] It is highly selective for EGFR harboring both TKI-sensitizing mutations (e.g., Exon 19 deletion, L858R) and the T790M resistance mutation.[4][9][11] In contrast, it has significantly lower activity against wild-type EGFR, which accounts for its improved safety profile compared to earlier generation TKIs.[1][4]

By blocking the ATP-binding site, Osimertinib inhibits the autophosphorylation of the EGFR receptor, which is the critical first step in the activation of downstream signaling cascades.[5][9] This blockade effectively shuts down key pathways responsible for cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[5][10][12]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway EGFR Mutant EGFR (L858R / Ex19del + T790M) PI3K PI3K EGFR->PI3K P GRB2 GRB2/SOS EGFR->GRB2 P Ligand EGF / TGFα Ligand->EGFR Binds Osimertinib Osimertinib Osimertinib->EGFR Covalent Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK ERK->Proliferation

Caption: Osimertinib's mechanism of action on the EGFR signaling pathway.

Quantitative Data

In Vitro Potency and Selectivity

Osimertinib demonstrates high potency against clinically relevant EGFR mutations while maintaining a significant selectivity margin over wild-type EGFR.

Cell Line EGFR Mutation Status IC₅₀ (nM) Reference
PC-9Exon 19 deletion23[13]
H1975L858R + T790M4.6[13]
PC-9ERExon 19 deletion + T790M166[13]
LoVoWild-Type493.8[14]
Pharmacokinetic Properties

Pharmacokinetic data from human studies at the recommended 80 mg once-daily dose.

Parameter Value Reference
Tₘₐₓ (Median) 6 hours[1]
Mean Half-life (t₁/₂) 48 hours[1][15]
Oral Clearance (CL/F) 14.3 L/hr[1][15]
Volume of Distribution (Vd) 918 L[1]
Plasma Protein Binding 95%[1]
Metabolism Primarily via CYP3A4/5[1][16][17]
Excretion 68% in feces, 14% in urine[1][15]
Active Metabolites AZ7550, AZ5104 (circulate at ~10% of parent)[1][16]
Clinical Efficacy (FLAURA Trial)

Summary of key efficacy endpoints from the FLAURA Phase III trial, which compared first-line Osimertinib to first-generation TKIs (gefitinib or erlotinib) in patients with EGFR-mutated advanced NSCLC.

Endpoint Osimertinib Comparator (Gefitinib or Erlotinib) Hazard Ratio (95% CI) Reference
Median Progression-Free Survival (PFS) 18.9 months10.2 months0.46 (0.37-0.57)[18]
Median Overall Survival (OS) 38.6 months31.8 months0.80 (0.64-1.00)[18]
Objective Response Rate (ORR) 80%76%-[5]
Median Duration of Response 17.2 months8.5 months-[5]

Experimental Protocols

Synthesis of Osimertinib

The following is a representative, multi-step synthesis protocol adapted from the literature.[19][20][21]

Synthesis_Workflow A 2,4-Dichloro-5- nitropyrimidine C Intermediate OSIM-003 A->C Friedel-Crafts arylation B N-methyl-1H-indole B->C E Intermediate OSIM-008 C->E SNAr Reaction & Nitro Reduction D N1-(2-(dimethylamino)ethyl)- 5-methoxy-N1-methyl- benzene-1,2,4-triamine D->E G Osimertinib E->G Acylation F Acryloyl chloride F->G

References

Section 1: M084 as a TRPC4/TRPC5 Channel Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the small molecule designated M084 reveals its involvement in distinct and significant biological pathways. This technical guide consolidates the available scientific data on two separate compounds referred to as this compound: a potent inhibitor of TRPC4 and TRPC5 channels with implications in neuroscience and oncology, and a benzimidazole derivative that modulates aging-related pathways in Caenorhabditis elegans. This document is intended for researchers, scientists, and professionals in drug development, providing a structured overview of the core biological targets, signaling pathways, quantitative data, and experimental methodologies associated with these molecules.

This compound has been identified as a novel and potent inhibitor of the Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels.[1][2] Its activity has been primarily characterized in the context of neurological disorders and cancer, where it modulates key signaling pathways related to cell survival, proliferation, and stress response.

Biological Targets and Quantitative Activity

The primary targets of this this compound variant are the TRPC4 and TRPC5 ion channels.[1] It also exhibits some activity against other TRP channels and voltage-gated ion channels. The available quantitative data for its inhibitory activity are summarized below.

Target ChannelIC50 ValueCell Type/Assay ConditionReference
TRPC43.7 - 10.3 µMCellular assays[3][4]
TRPC58.2 µMCellular assays[4]
TRPC1:C4 Heteromer8.3 µM[3]
TRPC3~50 µM (weak inhibition)[3]
TRPC6Moderate inhibition[4]
Voltage-gated Na+ (Nav) Channels9.1 µMNeuronal N2A cells[5]
Voltage-gated K+ (Kv) Channels29.2 µMNeuronal N2A cells[5]
Signaling Pathways

This compound modulates several critical signaling pathways, primarily in neuronal and cancer cells.

1. BDNF-TrkB Signaling Pathway in Neurons:

In the context of its antidepressant and anxiolytic effects, this compound has been shown to augment the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway in the prefrontal cortex.[1][6] Inhibition of TRPC4/C5 channels leads to an increase in both mRNA and protein levels of BDNF.[1][6] This, in turn, activates the BDNF receptor, Tropomyosin-related kinase B (TrkB), and its downstream pro-survival and plasticity-related pathways, including the PI3K-AKT and Ras-MEK-ERK signaling cascades.[1][6]

BDNF_TrkB_Signaling This compound This compound TRPC4_5 TRPC4 / TRPC5 This compound->TRPC4_5 Inhibits BDNF BDNF Expression (mRNA & Protein) TRPC4_5->BDNF Leads to Increased TrkB TrkB Receptor BDNF->TrkB Activates PI3K PI3K TrkB->PI3K MEK MEK TrkB->MEK AKT AKT (Phosphorylation) PI3K->AKT Response Antidepressant & Anxiolytic Effects AKT->Response ERK ERK (Phosphorylation) MEK->ERK ERK->Response

This compound modulation of the BDNF-TrkB signaling pathway.

2. Anti-proliferative and Cell Cycle Arrest Pathway in Cancer Cells:

In neuronal N2A cancer cells, this compound has demonstrated anti-proliferative effects.[5] It suppresses cell proliferation in a concentration-dependent manner, causes cell cycle arrest at the G1 phase, and decreases the mitochondrial membrane potential.[5] This anti-proliferative effect is mediated, at least in part, by the p38 MAP kinase pathway.[5]

M084_Antiproliferative_Pathway This compound This compound p38 p38 MAPK This compound->p38 Activates MitoPotential Decreased Mitochondrial Membrane Potential This compound->MitoPotential Induces CellCycle G1 Phase Arrest p38->CellCycle Induces Proliferation Cell Proliferation p38->Proliferation Inhibits

Anti-proliferative and cell cycle effects of this compound.
Experimental Protocols

  • Ion Channel Inhibition Assays: Whole-cell voltage-clamp recordings are used to measure currents in cells expressing the target ion channels (e.g., TRPC4, TRPC5, Nav, Kv). The inhibitory effect of this compound is determined by applying it to the extracellular side and measuring the change in current.[3][5]

  • Cell Proliferation Assays:

    • MTT Assay: To measure cell viability and proliferation, cells are treated with this compound at various concentrations. The reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases to a purple formazan product is quantified spectrophotometrically.[5]

    • Trypan Blue Exclusion Test: This method is used to count viable cells. Cells that have lost membrane integrity take up the trypan blue dye and are counted as non-viable.[5]

  • Cell Cycle Analysis: Flow cytometry is employed to analyze the cell cycle distribution. Cells are treated with this compound, fixed, stained with a DNA-binding dye (e.g., propidium iodide), and analyzed for their DNA content to determine the percentage of cells in G1, S, and G2/M phases.[5]

  • Mitochondrial Membrane Potential Measurement: The fluorescent probe JC-1 is used to measure changes in mitochondrial membrane potential. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic or stressed cells with low mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm and emits green fluorescence. The ratio of red to green fluorescence is used as an indicator of mitochondrial health.[5]

  • Western Blotting: To assess the protein expression and phosphorylation status of signaling molecules (e.g., BDNF, p-AKT, total AKT, p-ERK, total ERK), total protein is extracted from this compound-treated cells or tissues, separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.[6]

  • Quantitative PCR (qPCR): To measure mRNA levels of target genes (e.g., BDNF, c-fos), total RNA is extracted, reverse-transcribed to cDNA, and then subjected to qPCR using gene-specific primers.[6]

Section 2: this compound as a Benzimidazole Derivative and Anti-Aging Agent

A separate body of research identifies this compound as a benzimidazole derivative that extends the lifespan of the nematode Caenorhabditis elegans.[7][8][9] This effect is achieved through the modulation of pathways related to mitochondrial function, stress resistance, and longevity.

Biological Targets and Pathways

The primary mechanism of this this compound variant involves the inhibition of mitochondrial respiration, which triggers a cascade of downstream signaling events.[8][9]

Longevity and Stress Resistance Pathway in C. elegans

This compound inhibits mitochondrial respiration, leading to a decrease in ATP levels. This energy stress activates AMP-activated protein kinase (AMPK) and the mitochondrial unfolded protein response (UPR).[8][9] These events, along with the recruitment of SIR-2.1 (the C. elegans homolog of SIRT1) and the transcription factor SKN-1 (the homolog of Nrf2), converge on the master transcriptional regulator of longevity, DAF-16 (a FOXO transcription factor).[8][9] The lifespan extension effect of this compound is dependent on the functional activity of these key proteins.[9]

M084_Aging_Pathway This compound This compound (Benzimidazole derivative) MitoResp Mitochondrial Respiration This compound->MitoResp Inhibits ATP ATP Levels MitoResp->ATP Decreases UPR Mitochondrial UPR MitoResp->UPR Activates AMPK AMPK ATP->AMPK Activates DAF16 DAF-16 / FOXO UPR->DAF16 AMPK->DAF16 SIR21 SIR-2.1 SIR21->DAF16 Recruits SKN1 SKN-1 SKN1->DAF16 Recruits Longevity Lifespan Extension & Stress Resistance DAF16->Longevity Promotes

This compound-induced longevity pathway in C. elegans.
Experimental Protocols

  • C. elegans Lifespan Assay: Wild-type and mutant strains of C. elegans are cultured on nematode growth medium (NGM) plates containing this compound. The survival of the worms is monitored daily, and survival curves are generated to determine the effect of the compound on lifespan.[9]

  • Stress Resistance Assays: To assess resistance to various stressors, C. elegans treated with this compound are subjected to conditions such as heat stress (e.g., 35°C) or oxidative stress (e.g., paraquat), and their survival is monitored over time.

  • ATP Level Measurement: Cellular ATP levels in C. elegans are quantified using commercially available ATP determination kits, which typically rely on the luciferin-luciferase reaction.

  • Gene Expression Analysis: The expression of genes related to the mitochondrial unfolded protein response (e.g., hsp-6, hsp-60) is measured using qPCR to confirm the activation of this pathway.[9]

This guide provides a comprehensive overview of the known biological targets and pathways of the molecules designated as this compound. It is essential for researchers to be aware of the different activities attributed to this designation to ensure accurate interpretation of experimental results and to guide future research and development efforts.

References

In Vitro Characterization of M084: A Preclinical Efficacy and Safety Profile

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the in vitro characterization of M084, a novel small molecule inhibitor. The data and methodologies presented herein are intended for researchers, scientists, and professionals in the field of drug development to facilitate their understanding of this compound's preclinical profile.

Biochemical Activity

This compound was assessed for its inhibitory activity against a panel of kinases. The primary target and related off-target activities were determined using enzymatic assays.

Table 1: Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)Assay Type
MEK115.2TR-FRET
MEK225.8TR-FRET
ERK1> 10,000Kinase Glo
ERK2> 10,000Kinase Glo
EGFR> 10,000ADP-Glo
VEGFR2> 10,000ADP-Glo

Cellular Potency

The anti-proliferative effects of this compound were evaluated in various cancer cell lines. The half-maximal effective concentration (EC50) was determined following 72-hour continuous exposure to the compound.

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

Cell LineCancer TypeEC50 (nM)
A375Melanoma50.1
HT-29Colon Cancer75.6
HCT116Colon Cancer82.3
HeLaCervical Cancer150.9
MCF-7Breast Cancer> 1,000

Target Engagement and Pathway Modulation

To confirm the mechanism of action, the effect of this compound on the downstream signaling of the MAPK pathway was investigated. A375 cells were treated with this compound for 2 hours, and the phosphorylation of ERK was measured by western blot.

Table 3: Inhibition of ERK Phosphorylation in A375 Cells

TreatmentConcentration (nM)p-ERK/Total ERK Ratio
Vehicle (DMSO)-1.00
This compound100.85
This compound500.42
This compound1000.15
This compound5000.05

Experimental Protocols

  • TR-FRET Assay (for MEK1/2): Recombinant MEK1 or MEK2 kinase was incubated with a fluorescently labeled substrate and ATP in the presence of varying concentrations of this compound. The reaction was allowed to proceed for 60 minutes at room temperature. The time-resolved fluorescence resonance energy transfer (TR-FRET) signal was measured using a microplate reader. The IC50 values were calculated from the dose-response curves.

  • Kinase Glo/ADP-Glo Assays (for other kinases): Kinase activity was measured by quantifying the amount of ATP remaining (Kinase Glo) or ADP produced (ADP-Glo) after the kinase reaction. Assays were performed according to the manufacturer's protocols.

  • Cells were seeded in 96-well plates and allowed to adhere overnight.

  • The following day, cells were treated with a serial dilution of this compound or vehicle control (DMSO).

  • After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay.

  • EC50 values were determined by fitting the dose-response data to a four-parameter logistic curve.

  • A375 cells were serum-starved for 24 hours and then treated with this compound or DMSO for 2 hours.

  • Cells were subsequently stimulated with epidermal growth factor (EGF) for 15 minutes.

  • Cell lysates were prepared, and protein concentrations were determined using a BCA assay.

  • Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-ERK, total ERK, and a loading control (e.g., GAPDH).

  • Blots were then incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizations

M084_Mechanism_of_Action EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation This compound This compound This compound->MEK

Caption: this compound inhibits the MAPK signaling pathway by targeting MEK1/2.

Western_Blot_Workflow start Start cell_culture 1. A375 Cell Culture & Serum Starvation start->cell_culture treatment 2. Treatment with this compound or DMSO (2 hours) cell_culture->treatment stimulation 3. EGF Stimulation (15 minutes) treatment->stimulation lysis 4. Cell Lysis & Protein Quantification stimulation->lysis sds_page 5. SDS-PAGE lysis->sds_page transfer 6. Protein Transfer to PVDF Membrane sds_page->transfer blocking 7. Blocking transfer->blocking primary_ab 8. Primary Antibody Incubation (p-ERK, ERK) blocking->primary_ab secondary_ab 9. Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection 10. ECL Detection secondary_ab->detection analysis 11. Data Analysis detection->analysis end End analysis->end

Caption: Workflow for analyzing p-ERK inhibition by this compound.

Unraveling the Profile of M084: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the absorption, distribution, metabolism, excretion, and mechanism of action of the investigational compound M084 remains elusive due to the current lack of publicly available data. Extensive searches for "this compound" have not yielded specific information regarding its pharmacokinetic (PK) and pharmacodynamic (PD) properties.

This technical guide is intended for researchers, scientists, and drug development professionals. However, without accessible data from preclinical or clinical studies, a detailed summary of quantitative data, experimental protocols, and signaling pathways for a compound designated as "this compound" cannot be compiled.

Pharmacokinetics, in essence, is the study of "what the body does to a drug" and encompasses the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding these parameters is crucial for determining dosing regimens and predicting potential drug-drug interactions.[1][2][3] Pharmacodynamics, on the other hand, investigates "what a drug does to the body," focusing on its mechanism of action and the relationship between drug concentration and its effect.[1][4]

For any given compound, a typical pharmacokinetic profile would be established through a series of in vitro and in vivo studies. These might include:

  • In vitro metabolism studies: Utilizing liver microsomes or hepatocytes to identify metabolic pathways and potential for drug-drug interactions.[2]

  • Permeability assays: Using cell-based models like Caco-2 to predict intestinal absorption.[2]

  • Plasma protein binding studies: To determine the extent to which a drug binds to proteins in the blood, which can affect its distribution and availability.[2]

  • In vivo studies in animal models: To determine key PK parameters such as bioavailability, clearance, volume of distribution, and half-life following intravenous and oral administration.[5][6]

The pharmacodynamic properties of a compound are typically characterized by identifying its molecular target and elucidating the downstream signaling pathways it modulates to produce a therapeutic effect. This often involves a combination of biochemical assays, cell-based functional screens, and in vivo disease models.

To provide the in-depth technical guide requested for this compound, further information is required, such as:

  • An alternative or official name for the compound.

  • Its chemical structure or class.

  • The therapeutic target or indication.

  • Any associated publications or patents.

Once more specific details about this compound are available, a thorough literature search can be conducted to gather the necessary data to populate the requested tables, describe experimental protocols, and generate visualizations of its biological pathways.

References

Homologs and Analogs of Compound M084: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: A comprehensive search of publicly available scientific literature and chemical databases did not yield any specific information for a compound designated "M084." It is possible that this is an internal, preclinical designation, a novel compound not yet disclosed in the public domain, or a typographical error.

To provide a valuable and contextually relevant technical guide for researchers, scientists, and drug development professionals, this document will instead focus on the principles of chemical homologs and analogs using a well-characterized compound, PRE-084 , as a central example. PRE-084 is a selective agonist for the Sigma-1 Receptor (S1R), a target of significant interest in the development of therapeutics for neurological and psychiatric disorders. This guide will explore the structure, function, and experimental characterization of PRE-084 and related compounds, adhering to the requested in-depth technical format.

Introduction to Homologs and Analogs in Drug Discovery

In medicinal chemistry, the exploration of a lead compound's chemical space through the synthesis of homologs and analogs is a cornerstone of the drug discovery process.

  • Homologs are compounds belonging to a homologous series, where each successive member differs by a repeating structural unit, typically a methylene group (-CH₂-). This systematic structural modification allows for the fine-tuning of physicochemical properties such as lipophilicity, which can impact absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Analogs (or analogues) are compounds that are structurally similar to a parent compound but differ in one or more atoms or functional groups. The goal of analog design is often to improve potency, selectivity, metabolic stability, or to reduce off-target effects. This can involve isosteric replacements, functional group modifications, or changes to the core scaffold.

The study of homologs and analogs, collectively known as Structure-Activity Relationship (SAR) studies, is crucial for optimizing a lead compound into a viable drug candidate.

PRE-084: A Case Study for a Sigma-1 Receptor Agonist

PRE-084, with the chemical name 2-(4-morpholino)ethyl 1-phenylcyclohexane-1-carboxylate, is a potent and selective agonist for the Sigma-1 Receptor (S1R). It was developed from the non-specific S1R ligand phencyclidine (PCP) through a series of structural modifications. PRE-084 lacks significant affinity for PCP receptors and a wide range of other neurotransmitter receptors, making it a valuable tool for studying S1R function.

The chemical structure of PRE-084 contains three key pharmacophoric elements essential for S1R binding: a hydrophobic cluster (the phenylcyclohexane moiety), a basic amine group (within the morpholine ring), and an intermediate chain connecting them.

Biological Activity: As an S1R agonist, PRE-084 has demonstrated a range of therapeutic effects in preclinical models, including:

  • Neuroprotection: It protects neurons from various insults, such as β-amyloid toxicity, and has shown potential in models of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).

  • Nootropic Effects: PRE-084 has been shown to attenuate learning and memory deficits in various animal models.

  • Antidepressant and Anxiolytic Activity: It exhibits antidepressant-like effects in preclinical studies.

  • Antitussive Effects: PRE-084 has also been reported to have cough-suppressant properties.

Analogs and Related Compounds of PRE-084

The development of PRE-084 itself involved the synthesis of a series of PCP analogs to enhance S1R selectivity. Further research has identified other compounds that, while not direct homologs, are structurally or functionally analogous to PRE-084 in their interaction with the S1R. These compounds are often used in comparative studies to elucidate the specific roles of S1R.

Compound NameChemical StructureTarget(s)Reported Binding Affinity (Kᵢ or IC₅₀)Key Characteristics
PRE-084 2-(4-morpholino)ethyl 1-phenylcyclohexane-1-carboxylateSelective S1R AgonistIC₅₀ = 44 nM, Kᵢ = 2.2 nMNeuroprotective, nootropic, antidepressant effects.
(+)-Pentazocine (2R,6R,11R)-6,11-Dimethyl-3-(3-methyl-2-buten-1-yl)-1,2,3,4,5,6-hexahydro-2,6-methano-3-benzazocin-8-olHigh-affinity S1R AgonistKᵢ = 1.62 nM, IC₅₀ = 2.34 nMA classical S1R agonist often used as a reference compound in binding assays.
SA4503 (Cutamesine) 1-(3,4-Dimethoxyphenethyl)-4-(3-phenylpropyl)piperazineHigh-affinity S1R AgonistKᵢ = 4.6 nM, IC₅₀ = 6.67 nMShows neuroprotective and antidepressant-like effects.
Haloperidol 4-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-oneS1R Antagonist (also a Dopamine D₂ antagonist)Kᵢ = 2.6 nMA typical antipsychotic that also acts as a high-affinity S1R antagonist.
NE-100 N,N-Dipropyl-2-[4-methoxy-3-(2-phenylethoxy)phenyl]ethylamineSelective S1R AntagonistKᵢ value not consistently reported in provided abstractsA selective S1R antagonist used to experimentally block the effects of S1R agonists.

Note: Binding affinity values can vary between studies due to different experimental conditions.

Signaling Pathways and Mechanism of Action

The Sigma-1 Receptor is an intracellular chaperone protein primarily located at the endoplasmic reticulum (ER), specifically at the mitochondria-associated ER membrane (MAM). It is not a classical G protein-coupled receptor or ion channel. Instead, it modulates the function of various "client" proteins, including ion channels and other receptors.

Under basal conditions, S1R is associated with the ER chaperone BiP (also known as GRP78). Upon stimulation by an agonist like PRE-084, S1R dissociates from BiP and can then translocate and interact with its client proteins. This modulation can lead to a variety of cellular effects, including:

  • Regulation of Calcium Signaling: S1R modulates intracellular calcium (Ca²⁺) homeostasis by interacting with inositol 1,4,5-trisphosphate receptors (IP₃Rs) at the ER.

  • Modulation of Ion Channels: S1R activation can alter neuronal excitability by interacting with and inhibiting voltage-gated ion channels, such as Na⁺ and K⁺ channels.

  • Neurotrophic Factor Signaling: S1R agonists can promote neuronal survival and plasticity by upregulating the expression and signaling of neurotrophic factors like Brain-Derived Neurotrophic Factor (BDNF) and activating their corresponding receptors, such as TrkB.

  • Reduction of Oxidative and ER Stress: Activation of S1R can lead to the upregulation of antioxidant pathways, such as the NRF2 signaling cascade, and help mitigate ER stress.

Below is a simplified diagram of the S1R signaling pathway activated by an agonist like PRE-084.

G cluster_ER Endoplasmic Reticulum (ER) cluster_Cytoplasm Cytoplasm / Other Membranes cluster_CellularEffects Cellular Outcomes S1R_BiP S1R-BiP Complex S1R_active Active S1R (Monomer/Oligomer) S1R_BiP->S1R_active Agonist (e.g., PRE-084) IP3R IP3 Receptor S1R_active->IP3R Modulates IonChannel Ion Channels (Na⁺, K⁺) S1R_active->IonChannel Inhibits NRF2_path NRF2 Pathway S1R_active->NRF2_path Activates BDNF_path BDNF/TrkB Signaling S1R_active->BDNF_path Promotes Mitochondria Mitochondria S1R_active->Mitochondria Regulates Respiration Ca_ER Ca²⁺ Store IP3R->Ca_ER Regulates Ca²⁺ release Plasticity Synaptic Plasticity Ca_ER->Plasticity Neuroprotection Neuroprotection & Neurite Outgrowth IonChannel->Neuroprotection StressReduction Reduced Oxidative & ER Stress NRF2_path->StressReduction BDNF_path->Neuroprotection BDNF_path->Plasticity Mitochondria->Neuroprotection Agonist PRE-084

Caption: Simplified Sigma-1 Receptor (S1R) signaling pathway.

Experimental Protocols

The characterization of S1R ligands like PRE-084 and its analogs involves a suite of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

This assay is used to determine the binding affinity (Kᵢ) of a test compound for the S1R by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane Preparation: Guinea pig liver membranes or membranes from cells overexpressing S1R.

  • Radioligand: [³H]-(+)-pentazocine is a commonly used selective S1R radioligand.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Test Compound: PRE-084 or its analogs, dissolved in a suitable solvent (e.g., DMSO).

  • Non-specific Binding Control: A high concentration of an unlabeled S1R ligand (e.g., 10 µM haloperidol or (+)-pentazocine).

  • Filtration Apparatus: Cell harvester with glass fiber filters.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound.

  • Incubation: In a 96-well plate, combine the membrane preparation (e.g., 100 µg protein/well), the radioligand (e.g., 3 nM [³H]-(+)-pentazocine), and varying concentrations of the test compound. Include wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + non-specific control).

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.

  • Termination: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot this against the log concentration of the test compound to generate a competition curve. The IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined from this curve. The Kᵢ is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

This assay assesses the ability of a compound to protect cells from a toxic insult.

Materials:

  • Cell Line: Cultured cortical neurons or a neuronal cell line (e.g., SH-SY5Y).

  • Toxic Insult: A neurotoxic agent, such as β-amyloid peptide (Aβ₂₅₋₃₅) or glutamate.

  • Test Compound: PRE-084 or its analogs.

  • Viability Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a commercially available kit (e.g., CellTiter-Glo).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-2 hours).

  • Toxic Insult: Add the neurotoxic agent to the wells (except for the vehicle control wells).

  • Incubation: Incubate for a period sufficient to induce cell death (e.g., 24-48 hours).

  • Viability Measurement: Add the viability reagent according to the manufacturer's instructions. This typically involves a short incubation period followed by measuring absorbance or luminescence on a plate reader.

  • Data Analysis: Normalize the results to the vehicle-treated control cells (100% viability) and the toxin-treated cells (0% protection). Plot the percentage of neuroprotection against the log concentration of the test compound.

Below is a diagram illustrating a general workflow for compound characterization.

G cluster_InVitro In Vitro Characterization cluster_InVivo In Vivo Evaluation Binding Radioligand Binding Assay (Kᵢ) Functional Functional Assays (e.g., Ca²⁺ flux) Binding->Functional Potency CellViability Cell Viability (Neuroprotection) Functional->CellViability Efficacy Mechanism Mechanism of Action (Western Blot, qPCR) CellViability->Mechanism Pathway ID PK Pharmacokinetics (ADME) Mechanism->PK Lead Selection EfficacyModel Disease Model (e.g., ALS mouse) PK->EfficacyModel Tox Toxicology Studies EfficacyModel->Tox Candidate Drug Candidate Tox->Candidate Lead Test Compound (e.g., PRE-084 analog) Lead->Binding

Caption: General workflow for preclinical characterization.

Conclusion

While the specific compound this compound remains unidentified in public databases, the principles of exploring its chemical space through the design and synthesis of homologs and analogs are fundamental to drug discovery. The case of the sigma-1 receptor agonist PRE-084 illustrates this process effectively. By systematically modifying a parent scaffold (phencyclidine), a highly selective and potent tool compound was developed. Subsequent studies of PRE-084 and functionally related analogs like (+)-pentazocine and SA4503 have been instrumental in elucidating the complex biology of the Sigma-1 Receptor and highlighting its potential as a therapeutic target for a host of debilitating diseases. The experimental protocols and workflows detailed in this guide represent standard methodologies employed in the rigorous preclinical evaluation of such compounds, providing a roadmap for researchers in the field.

M084: A Technical Guide on Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

M084 is a selective inhibitor of the transient receptor potential canonical (TRPC) channels TRPC4 and TRPC5.[1] Chemically, it is identified as N-butyl-1H-benzo[d]imidazol-2-amine. This document provides a comprehensive overview of the available solubility and stability data for this compound, intended to support research and development activities. While specific experimental data on the stability of this compound is limited in publicly available literature, this guide furnishes general protocols based on established international guidelines for drug substance testing.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This information is crucial for the preparation of stock solutions and for understanding the compound's basic characteristics.

Table 1: Chemical and Physical Properties of this compound and its Hydrochloride Salt

PropertyThis compound (Free Base)This compound Hydrochloride
IUPAC Name N-butyl-1H-benzo[d]imidazol-2-amineN-butyl-1H-benzo[d]imidazol-2-amine hydrochloride
Chemical Formula C11H15N3C11H15N3.HCl
Molecular Weight 189.26 g/mol 225.72 g/mol
CAS Number 51314-51-31992047-63-8

Solubility Data

The aqueous solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. This compound hydrochloride exhibits good solubility in water.

Table 2: Aqueous Solubility of this compound Hydrochloride

SolventSolubility
Water≤ 100 mM

Experimental Protocol for Aqueous Solubility Determination

The following is a general protocol for determining the aqueous solubility of a compound like this compound, based on the shake-flask method, which is a common technique for establishing equilibrium solubility.

Objective: To determine the equilibrium aqueous solubility of this compound.

Materials:

  • This compound hydrochloride

  • Purified water (e.g., Milli-Q or equivalent)

  • pH meter

  • Analytical balance

  • Volumetric flasks

  • Centrifuge

  • HPLC-UV system or a validated spectrophotometric method

  • Shaker or rotator capable of maintaining a constant temperature

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound hydrochloride into a series of volumetric flasks.

    • Add a known volume of purified water to each flask.

    • Seal the flasks and place them in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Sample Processing:

    • After the incubation period, allow the flasks to stand undisturbed to let undissolved particles settle.

    • Carefully withdraw an aliquot from the supernatant of each flask.

    • Centrifuge the aliquots at a high speed to remove any remaining suspended particles.

  • Analysis:

    • Prepare a series of standard solutions of this compound hydrochloride of known concentrations.

    • Analyze the standard solutions and the supernatant samples using a validated analytical method (e.g., HPLC-UV).

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the supernatant samples by interpolating from the calibration curve.

  • Data Reporting:

    • The average concentration from the replicate flasks represents the equilibrium solubility of this compound hydrochloride under the specified conditions.

    • The pH of the saturated solution should also be measured and reported.

Stability Data

Comprehensive, publicly available stability data for this compound is currently limited. Therefore, this section provides a framework for assessing the stability of this compound based on the International Council for Harmonisation (ICH) guidelines for new drug substances. These studies are essential for determining the intrinsic stability of the molecule, identifying potential degradation products, and establishing appropriate storage conditions and shelf-life.

Forced Degradation Studies (Stress Testing):

Forced degradation studies are designed to accelerate the degradation of a drug substance to identify likely degradation products and establish the stability-indicating power of analytical methods.

Table 3: Recommended Conditions for Forced Degradation Studies of this compound

Stress ConditionProposed Experimental ParametersPurpose
Acid Hydrolysis 0.1 M HCl, room temperature and/or elevated temperature (e.g., 60 °C)To assess degradation in acidic conditions.
Base Hydrolysis 0.1 M NaOH, room temperature and/or elevated temperature (e.g., 60 °C)To assess degradation in alkaline conditions.
Oxidation 3% H2O2, room temperatureTo evaluate susceptibility to oxidation.
Thermal Degradation Dry heat (e.g., 80 °C)To assess stability at elevated temperatures.
Photostability Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.To determine sensitivity to light.

Long-Term and Accelerated Stability Studies:

Long-term and accelerated stability studies are performed to predict the shelf-life of a drug substance under defined storage conditions.

Table 4: Recommended Conditions for Long-Term and Accelerated Stability Studies of this compound

Study TypeStorage ConditionMinimum Duration
Long-Term 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH12 months
Accelerated 40 °C ± 2 °C / 75% RH ± 5% RH6 months

Experimental Protocol for Stability-Indicating HPLC Method Development and Validation

A stability-indicating analytical method is crucial for accurately quantifying the decrease of the active pharmaceutical ingredient (API) due to degradation.

Objective: To develop and validate a stability-indicating HPLC method for the analysis of this compound and its degradation products.

Method Development:

  • Column Selection: Start with a C18 reversed-phase column.

  • Mobile Phase Selection: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically a good starting point.

  • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Forced Degradation Sample Analysis: Analyze samples from the forced degradation studies to ensure that all degradation products are well-resolved from the parent this compound peak and from each other.

Method Validation (as per ICH Q2(R1) guidelines):

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. This is demonstrated by the resolution of the this compound peak from all degradation product peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Signaling Pathway

This compound acts as an inhibitor of TRPC4 and TRPC5 channels. These channels are involved in various physiological processes, and their activation is often linked to G-protein coupled receptor (GPCR) signaling. The following diagram illustrates a simplified signaling pathway involving TRPC4/5 channels.

TRPC4_5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Neurotransmitter) GPCR GPCR Agonist->GPCR Binds G_protein Gq/11 GPCR->G_protein Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes TRPC4_5 TRPC4/5 Channel Ca_influx Ca²⁺ Influx TRPC4_5->Ca_influx Mediates This compound This compound This compound->TRPC4_5 Inhibits G_protein->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG DAG->TRPC4_5 Activates Downstream Downstream Cellular Responses Ca_influx->Downstream

Caption: Simplified signaling pathway of TRPC4/5 channel activation and its inhibition by this compound.

Experimental Workflow

The following diagram outlines a typical workflow for screening and characterizing inhibitors of TRPC channels, such as this compound.

TRPC_Inhibitor_Screening_Workflow cluster_screening High-Throughput Screening (HTS) cluster_characterization Hit Characterization and Validation cluster_optimization Lead Optimization HTS Cell-based assay with TRPC4/5 expressing cells (e.g., Ca²⁺ influx assay) Hit_Identification Hit Identification & Triage HTS->Hit_Identification Primary Hits Compound_Library Compound Library Compound_Library->HTS Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Selectivity_Profiling Selectivity Profiling (against other TRP channels) Dose_Response->Selectivity_Profiling Electrophysiology Electrophysiological Validation (Patch-clamp) Selectivity_Profiling->Electrophysiology Lead_Optimization Structure-Activity Relationship (SAR) Studies Electrophysiology->Lead_Optimization Validated Hits ADME_Tox ADME/Tox Profiling Lead_Optimization->ADME_Tox In_Vivo In Vivo Efficacy & PK/PD Studies ADME_Tox->In_Vivo Lead Candidate

Caption: General experimental workflow for the discovery and development of TRPC channel inhibitors.

References

Methodological & Application

M084 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes for M084 in Cell Culture

Introduction

This compound is a chemical inhibitor of the transient receptor potential (TRP) channels TRPC4 and TRPC5.[1] In the context of cell culture, this compound is utilized as a tool to investigate the roles of these specific ion channels in various cellular processes. Research has demonstrated its application in studying neuronal cell proliferation, cell cycle regulation, and ion channel activity, making it a valuable compound for neurobiology and pharmacology research.[1]

Key Applications

  • Inhibition of Neuronal Cell Proliferation: this compound has been shown to suppress the proliferation of mouse neuronal N2A cells in a concentration-dependent manner. This makes it a useful tool for studies on neuronal growth and development.[1]

  • Cell Cycle Analysis: The compound can induce cell cycle arrest at the G1 phase in neuronal cells, providing a method to synchronize cell populations or study the mechanisms of cell cycle control.[1]

  • Investigation of Ion Channel Function: this compound inhibits voltage-gated sodium (Nav) and potassium (Kv) channels. This allows for the study of the physiological roles of these channels in neuronal excitability and signaling.[1]

  • Mitochondrial Membrane Potential Studies: this compound has been observed to cause a decrease in mitochondrial membrane potential, suggesting its utility in research related to mitochondrial function and cell health.[1]

  • Signal Transduction Pathway Elucidation: The anti-proliferative effects of this compound have been linked to the p38 signaling pathway, as the p38 inhibitor SB203580 can alleviate these effects.[1]

Experimental Protocols

Cell Proliferation Assay using MTT

This protocol outlines the steps to assess the effect of this compound on the proliferation of N2A neuronal cells.

Materials:

  • N2A mouse neuronal cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed N2A cells into 96-well plates at a desired density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare various concentrations of this compound (e.g., 10-100 µM) in a complete growth medium.[1] Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound).

  • Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of viable cells.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution of N2A cells.

Materials:

  • N2A cells

  • Complete growth medium

  • This compound compound (e.g., 100 µM)[1]

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture N2A cells and treat them with the desired concentration of this compound (e.g., 100 µM) for a specific period (e.g., 24 hours).[1]

  • Cell Harvesting: Harvest the cells by trypsinization, and collect both adherent and floating cells.

  • Washing: Wash the cells with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Measurement of Ion Channel Currents using Voltage-Clamp

This protocol provides a general outline for studying the effects of this compound on voltage-gated ion channels.

Materials:

  • N2A cells

  • External and internal recording solutions

  • This compound compound (e.g., 3-100 µM)[1]

  • Patch-clamp setup (amplifier, micromanipulators, microscope)

  • Glass micropipettes

Procedure:

  • Cell Preparation: Plate N2A cells on coverslips suitable for electrophysiological recording.

  • Whole-Cell Patch-Clamp: Obtain a whole-cell patch-clamp configuration on an isolated N2A cell.

  • Current Recording: Apply voltage protocols to elicit voltage-gated sodium (Nav) and potassium (Kv) currents. Record the baseline currents.

  • This compound Application: Perfuse the cell with an external solution containing the desired concentration of this compound.

  • Post-Treatment Recording: After a stable effect is observed, record the Nav and Kv currents again in the presence of this compound.

  • Data Analysis: Analyze the recorded currents to determine the effect of this compound on current amplitude, kinetics, and voltage-dependence. Calculate the IC50 value by testing a range of this compound concentrations.[1]

Data Summary

Table 1: Effect of this compound on N2A Cell Proliferation and Ion Channel Currents

ParameterThis compound ConcentrationEffect
Cell Proliferation10-100 µMConcentration-dependent suppression[1]
Nav Current InhibitionIC50 = 9.1 µMConcentration-dependent suppression[1]
Kv Current InhibitionIC50 = 29.2 µMConcentration-dependent suppression[1]

Table 2: Effect of this compound on N2A Cell Cycle

This compound ConcentrationEffect on Cell Cycle
100 µMArrest at G1 phase[1]

Visualizations

M084_Signaling_Pathway This compound This compound TRPC4_5 TRPC4/TRPC5 This compound->TRPC4_5 inhibits Proliferation Cell Proliferation This compound->Proliferation suppresses p38 p38 MAPK TRPC4_5->p38 activates (?) p38->Proliferation promotes SB203580 SB203580 SB203580->p38 inhibits

Caption: this compound anti-proliferative signaling pathway.

M084_Experimental_Workflow cluster_setup Experiment Setup cluster_assays Assays cluster_analysis Data Analysis Culture Culture N2A Cells Treatment Treat with this compound (various concentrations) Culture->Treatment Proliferation Cell Proliferation Assay (MTT) Treatment->Proliferation CellCycle Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycle IonChannel Ion Channel Recording (Voltage-Clamp) Treatment->IonChannel Results Analyze Results Proliferation->Results CellCycle->Results IonChannel->Results

Caption: Experimental workflow for this compound effects on N2A cells.

References

Application Notes and Protocols for Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

A definitive experimental agent designated "M084" for use in mouse models could not be identified in a comprehensive review of scientific literature. It is plausible that "this compound" may be a typographical error, an internal compound designation not yet publicly disclosed, or a less common term. However, research on closely related designations, "M84" (a viral antigen), "M-808" (a small molecule inhibitor), and "miR-8084" (a microRNA), has been conducted in mouse models. This document provides detailed application notes and protocols for these potential alternatives.

M84: A Murine Cytomegalovirus (MCMV) Antigen DNA Vaccine

Audience: Researchers, scientists, and virology professionals.

Introduction

M84 is an early nonstructural protein of the murine cytomegalomegalovirus (MCMV), a homolog of the human cytomegalovirus (HCMV) pp65 tegument protein. It is a significant target for the host's cytotoxic T lymphocyte (CTL) response. DNA vaccines encoding the M84 antigen have been demonstrated to elicit protective immunity against MCMV infection in mice, making it a valuable tool for studying antiviral immune responses and vaccine development.[1][2][3]

Mechanism of Action

Intradermal administration of a plasmid DNA vaccine encoding the M84 antigen leads to the in vivo transcription and translation of the M84 protein by host cells at the injection site. These cells then present M84-derived peptides on their Major Histocompatibility Complex (MHC) class I molecules, priming a robust and specific CD8+ T-cell response. This cellular immunity is crucial for controlling and clearing the viral infection.[2][3] Co-immunization with plasmids expressing other MCMV antigens, such as pp89, has been shown to have a synergistic protective effect.[3][4]

Signaling Pathway

M84_Signaling_Pathway cluster_0 Antigen Presenting Cell (APC) cluster_1 CD8+ T-Cell M84_DNA M84 Plasmid DNA M84_Protein M84 Protein Synthesis M84_DNA->M84_Protein Transcription & Translation Proteasome Proteasomal Degradation M84_Protein->Proteasome M84_Peptides M84 Peptides Proteasome->M84_Peptides MHC_I MHC Class I Presentation M84_Peptides->MHC_I TCR T-Cell Receptor (TCR) MHC_I->TCR Recognition Activation T-Cell Activation & Proliferation TCR->Activation CTL Cytotoxic T Lymphocyte (CTL) Response Activation->CTL

Caption: M84 DNA vaccine antigen presentation and T-cell activation pathway.

Experimental Protocols

1. Plasmid DNA Vaccine Preparation:

  • Vector: A common expression vector such as pcDNA3 can be used.

  • Gene Insertion: The coding sequence for the MCMV M84 antigen is cloned into the expression vector.

  • Purification: The plasmid DNA is purified using a commercial endotoxin-free plasmid purification kit to ensure high purity and low endotoxin levels, which is critical for in vivo use.

  • Concentration: The final plasmid DNA concentration should be adjusted to 1 mg/mL in sterile phosphate-buffered saline (PBS).

2. Animal Model:

  • Strain: BALB/c mice are a commonly used inbred strain for these studies.

  • Age: 6-8 weeks old.

  • Housing: Mice should be housed in a specific-pathogen-free (SPF) facility with ad libitum access to food and water.

3. Intradermal DNA Immunization Protocol:

  • Anesthesia: Anesthetize the mice using a suitable method (e.g., isoflurane inhalation).

  • Injection Site: Shave the lower back of the mouse to expose the skin.

  • Administration: Inject 10-15 µg of the M84 plasmid DNA in a volume of 10-20 µL of sterile PBS intradermally using a 30-gauge needle.[3][5] For co-immunization, mix the plasmids before injection.

  • Electroporation (Optional but Recommended): In vivo electroporation immediately after injection can significantly enhance transfection efficiency and the subsequent immune response.[6][7]

  • Immunization Schedule: A typical immunization schedule consists of three doses administered at two-week intervals.[3]

4. Assessment of Immune Response (Intracellular Cytokine Staining):

  • Sample Collection: Two weeks after the final immunization, euthanize the mice and harvest their spleens.

  • Splenocyte Preparation: Prepare a single-cell suspension of splenocytes.

  • In Vitro Restimulation: Stimulate the splenocytes in vitro with an M84-specific peptide (e.g., 297AYAGLFTPL305) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 5-6 hours.

  • Staining: Stain the cells for surface markers (CD8) and intracellular cytokines (IFN-γ).

  • Flow Cytometry: Analyze the percentage of IFN-γ-producing CD8+ T-cells using a flow cytometer.

Data Presentation
Parameter Value Reference
Mouse StrainBALB/c[3]
Age6-8 weeks[3]
Plasmid Dose10-15 µg per mouse[3]
Administration RouteIntradermal (i.d.)[3]
Immunization Schedule3 doses, 2 weeks apart[3]
M84-specific CD8+ T-cell response~1.4% of total CD8+ T-cells[3]
Protection against MCMV challengeSignificant reduction in viral titers in the spleen[1][3]

M-808: A Covalent Menin-MLL Inhibitor for Leukemia

Audience: Researchers, scientists, and drug development professionals in oncology.

Introduction

M-808 is a highly potent and selective covalent inhibitor of the menin-Mixed Lineage Leukemia (MLL) protein-protein interaction.[8][9] This interaction is critical for the leukemogenic activity of MLL fusion proteins, which are common in a subset of acute leukemias with poor prognosis. M-808 has demonstrated significant antitumor activity in preclinical mouse models of MLL-rearranged leukemia.[8][10]

Mechanism of Action

M-808 covalently binds to a specific cysteine residue (Cys329) on the menin protein. This irreversible binding disrupts the interaction between menin and the MLL fusion protein, leading to the downregulation of downstream target genes such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival. The inhibition of this pathway ultimately induces apoptosis and differentiation in leukemia cells.[8][10]

Signaling Pathway

M808_Signaling_Pathway Menin Menin Complex Menin-MLL Complex Menin->Complex Leukemia Leukemic Cell Proliferation & Survival Menin->Leukemia MLL MLL Fusion Protein MLL->Complex M808 M-808 M808->Menin Covalent Inhibition M808->Complex Disrupts Downstream Downregulation of HOXA9/MEIS1 Complex->Downstream Complex->Leukemia Promotes Downstream->Leukemia Inhibits

Caption: Mechanism of action of M-808 in disrupting the Menin-MLL interaction.

Experimental Protocols

1. Compound Preparation:

  • Formulation: M-808 can be formulated for intravenous (i.v.) administration. A typical vehicle is a solution of 5% DMSO, 10% Solutol HS 15, and 85% saline.

  • Concentration: The concentration should be adjusted based on the desired dose and the weight of the mice.

2. Animal Model:

  • Strain: Severe combined immunodeficient (SCID) or other immunocompromised mouse strains (e.g., NSG) are required for xenograft models.[8]

  • Cell Line: Human acute myeloid leukemia (AML) cell lines with MLL rearrangements, such as MV4;11, are commonly used.[8]

  • Tumor Implantation: Subcutaneously inject 5-10 million MV4;11 cells in a mixture of PBS and Matrigel into the flank of the mice.[11][12]

3. In Vivo Efficacy Study Protocol:

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³) before starting treatment.

  • Randomization: Randomize mice into treatment and vehicle control groups.

  • Administration: Administer M-808 intravenously at doses of 10 or 25 mg/kg.[8]

  • Dosing Schedule: A typical schedule is three times a week (e.g., every other day) for a total of 11 doses.[8]

  • Monitoring: Monitor tumor volume using calipers and body weight twice weekly.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or at a specified time point.

4. Pharmacodynamic Analysis:

  • Sample Collection: At the end of the study, or at specified time points, collect tumor tissues.

  • Gene Expression Analysis: Extract RNA from the tumor tissue and perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of downstream target genes like HOXA9 and MEIS1.[8]

Data Presentation
Parameter Value Reference
Mouse StrainSCID[8]
Cell LineMV4;11 (human AML)[8]
Tumor ModelSubcutaneous Xenograft[8]
M-808 Dose10 and 25 mg/kg[8]
Administration RouteIntravenous (i.v.)[8]
Dosing Schedule3 times per week for 11 doses[8]
Antitumor Efficacy (25 mg/kg)Partial tumor regression[8]
Pharmacodynamic EffectDownregulation of HOXA9 and MEIS1 expression in tumors[8]

miR-8084: A MicroRNA in Breast Cancer

Audience: Researchers and scientists in oncology and molecular biology.

Introduction

miR-8084 is a microRNA that has been identified as an oncomiR in breast cancer.[13] Studies have shown that it is upregulated in breast cancer tissues and promotes tumor progression by enhancing cell proliferation, migration, and invasion while inhibiting apoptosis.[13]

Mechanism of Action

miR-8084 exerts its oncogenic effects by targeting and downregulating the tumor suppressor gene ING2. The reduction in ING2 protein levels leads to the activation of pro-proliferative signaling pathways such as ERK1/2 and AKT, and the inhibition of the p53-BAX apoptotic pathway. Additionally, miR-8084 can induce an epithelial-mesenchymal transition (EMT), which contributes to increased cell migration and invasion.[13]

Experimental Protocol: Subcutaneous Xenograft Model
  • Cell Line: Human breast cancer cell lines (e.g., BT-549) can be engineered to stably overexpress miR-8084 or a control vector.

  • Animal Model: Female nude mice (athymic) are suitable for this xenograft model.[13]

  • Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of PBS into the flank of each mouse.[13]

  • Monitoring: Measure tumor volume with calipers every 5 days.[13]

  • Endpoint: Euthanize the mice after a predetermined period (e.g., 35 days) and weigh the excised tumors.[13]

Data Presentation
Parameter Value Reference
Mouse StrainNude Mice[13]
Cell LineBT-549 (human breast cancer)[13]
Tumor ModelSubcutaneous Xenograft[13]
Effect of miR-8084 overexpressionIncreased tumor volume and weight[13]

Experimental Workflow

Caption: Experimental workflow for studying miR-8084 function in a mouse xenograft model.

References

No Publicly Available Data for M084 Dosage and Administration

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "M084" did not yield specific dosage, administration, or clinical data for a therapeutic agent with this designation. The requested Application Notes and Protocols, therefore, cannot be generated due to the absence of publicly available information.

Extensive searches for "this compound" in scientific and medical databases have not returned any specific information related to a drug or compound with this identifier. The search results included various other designations and topics that are distinct from "this compound", including:

  • Monoclonal Antibody MEM-85: A therapeutic antibody targeting the CD44 receptor.

  • Clinical Trial Identifiers: Several clinical trial numbers were identified, such as PA16-0084 (a survey on weight loss surgery), NCT01865084 (a study of Tadalafil for Duchenne Muscular Dystrophy), and EXPLORE44 (a trial for an exon-skipping therapy in Duchenne Muscular Dystrophy). None of these trials are investigating a compound designated as this compound.

  • Grant and Policy Documents: A National Institutes of Health grant number (PAR-24-084) and general guidelines on drug administration were found, but these do not pertain to a specific therapeutic agent named this compound.

  • Other Compounds: Information on a metastasis inhibitor, NP-G2-044, was also found, which is a distinct entity from this compound.

The lack of available data prevents the creation of the requested detailed application notes, protocols, data tables, and diagrams. It is possible that "this compound" is an internal compound code that has not yet been publicly disclosed in scientific literature or clinical trial registries.

For researchers, scientists, and drug development professionals seeking information on a specific therapeutic, it is crucial to use publicly recognized identifiers such as generic names, brand names, or registered clinical trial numbers (e.g., NCT number) to ensure accurate data retrieval.

Should further identifying information for "this compound" become available, a new search can be initiated to fulfill the request.

M084: Application Notes and Protocols for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Initial literature and database searches did not yield specific information for a compound designated "M084" in the context of high-throughput screening applications. The following application notes and protocols are based on general principles of high-throughput screening and common assay formats where a novel compound, hypothetically designated this compound, could be evaluated. Researchers should adapt these protocols based on the known or hypothesized biological target and mechanism of action of this compound.

Introduction to High-Throughput Screening (HTS)

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical or biological compounds against a specific biological target.[1][2] The primary goal of HTS is to identify "hits"—compounds that demonstrate a desired activity—which can then be further optimized through medicinal chemistry to become lead compounds for drug development.[3] Key components of an HTS campaign include a robust assay, a diverse compound library, and automated liquid handling and detection systems.[2]

General Assay Development and Miniaturization

Before initiating a large-scale screen, the biological assay must be developed and optimized for an HTS format. This typically involves miniaturizing the assay to a 384- or 1536-well plate format to reduce reagent costs and increase throughput.[3] The assay performance is validated by determining statistical parameters such as the Z'-factor, which should consistently be greater than 0.5 for a robust assay.[4]

Hypothetical Application: this compound as a Modulator of the mTOR Signaling Pathway

For the purpose of these application notes, we will hypothesize that this compound is an inhibitor of the mTOR (mechanistic target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism and is frequently dysregulated in diseases such as cancer.[5][6][7]

mTOR Signaling Pathway

The mTOR kinase is the catalytic subunit of two distinct protein complexes, mTORC1 and mTORC2. These complexes are regulated by a variety of upstream signals, including growth factors, nutrients, and cellular energy status. Downstream, mTORC1 and mTORC2 phosphorylate a multitude of substrates to control key cellular processes.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis This compound This compound This compound->mTORC1 Inhibition

Caption: Hypothetical inhibition of the mTORC1 signaling pathway by this compound.

Experimental Protocols

Primary High-Throughput Screen: LanthaScreen™ Eu Kinase Binding Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify compounds that bind to the mTOR kinase domain.

Materials:

  • LanthaScreen™ Certified Eu-anti-GST Antibody

  • GST-tagged mTOR kinase

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Assay Buffer

  • 384-well, low-volume, black microplates

  • Test compounds (including this compound) and controls (e.g., a known mTOR inhibitor) dissolved in DMSO

Protocol:

  • Compound Plating: Using an acoustic liquid handler, transfer 20-100 nL of test compounds, this compound, and controls into the assay plate.

  • Reagent Preparation: Prepare a 2X solution of the mTOR kinase and a 2X solution of the Eu-anti-GST antibody and Alexa Fluor™ 647-labeled tracer in the assay buffer.

  • Dispensing: Add 5 µL of the 2X kinase solution to each well.

  • Incubation: Add 5 µL of the 2X antibody/tracer solution to each well.

  • Equilibration: Centrifuge the plate briefly and incubate at room temperature for 60 minutes, protected from light.

  • Detection: Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and determine the percent inhibition for each compound.

Table 1: Hypothetical HTS Data for this compound and Control Compounds

CompoundConcentration (µM)Percent InhibitionIC50 (µM)Z'-Factor
This compound1085.20.50.78
Control Inhibitor195.60.050.78
DMSO (Negative Control)N/A0.0N/A0.78
Secondary Assay: Cell-Based Western Blot for Phospho-S6 Ribosomal Protein

This assay confirms the inhibitory activity of this compound on the mTOR pathway in a cellular context by measuring the phosphorylation of a downstream target, S6 ribosomal protein.

Materials:

  • Human cancer cell line with active mTOR signaling (e.g., MCF-7)

  • Cell culture medium and supplements

  • This compound and control compounds

  • Lysis buffer

  • Primary antibodies (anti-phospho-S6, anti-total-S6)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

Protocol:

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound or control compounds for 2 hours.

  • Cell Lysis: Wash cells with PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies.

    • Incubate with the secondary antibody.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-S6 and total-S6. Normalize the phospho-S6 signal to the total-S6 signal to determine the extent of inhibition.

Table 2: Hypothetical Western Blot Quantification for this compound

This compound Concentration (µM)Normalized Phospho-S6 Intensity
0 (DMSO)1.00
0.10.75
10.22
100.05

HTS Workflow and Data Analysis

The overall workflow for an HTS campaign involving a novel compound like this compound follows a logical progression from primary screening to hit confirmation and further characterization.

HTS_Workflow Assay_Development Assay Development & Miniaturization Primary_Screen Primary HTS (e.g., TR-FRET) Assay_Development->Primary_Screen Data_Analysis Data Analysis (Hit Identification) Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Secondary_Assays Secondary Assays (e.g., Western Blot) Hit_Confirmation->Secondary_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR_Studies

Caption: A typical workflow for a high-throughput screening campaign.

Conclusion

These application notes provide a general framework for the evaluation of a novel compound, this compound, in high-throughput screening, using the mTOR pathway as a hypothetical target. The specific assays and protocols will need to be tailored to the actual biological target and mechanism of action of this compound. Careful assay development, validation, and a multi-step screening cascade are essential for the successful identification and confirmation of bioactive compounds.

References

Application Notes: M084 in Western Blot Analysis of the mTOR Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cellular growth, proliferation, metabolism, and survival.[1][2][3] As a key component of two distinct protein complexes, mTORC1 and mTORC2, it integrates a wide array of upstream signals, including growth factors, nutrients, energy status, and stress, to control downstream cellular processes such as protein synthesis and autophagy.[2][3][4] Dysregulation of the mTOR signaling pathway is implicated in a variety of human diseases, including cancer, metabolic disorders, and neurodegenerative diseases, making it a critical target for drug discovery and development.[2][4]

This application note provides a detailed protocol for the use of M084, a highly specific monoclonal antibody, for the detection of endogenous levels of total mTOR protein in human, mouse, and rat cell lysates and tissue homogenates via Western blot analysis.

Data Presentation

Table 1: Recommended Antibody Dilutions for this compound

ApplicationRecommended Starting DilutionDilution Range
Western Blot1:10001:500 - 1:2000
Immunoprecipitation1:1001:50 - 1:200
Immunohistochemistry1:2001:100 - 1:500

Table 2: Specificity of this compound Antibody

Species ReactivityPredicted Molecular WeightObserved Band Size
Human, Mouse, Rat289 kDa~289 kDa

Signaling Pathway

The mTOR signaling pathway is a complex network that governs cell growth and metabolism. Upstream signals such as growth factors and amino acids activate mTORC1, which in turn promotes protein synthesis by phosphorylating key substrates like S6K1 and 4E-BP1. Conversely, cellular stressors and low energy levels inhibit mTORC1 activity.

mTOR_Pathway Growth_Factors Growth Factors (e.g., Insulin, IGF-1) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Rheb Rheb-GTP TSC_Complex->Rheb mTORC1 mTORC1 Rheb->mTORC1 Amino_Acids Amino Acids Rag_GTPases Rag GTPases Amino_Acids->Rag_GTPases Rag_GTPases->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis

Caption: The mTOR signaling pathway.

Experimental Protocols

A. Sample Preparation

1. Cell Lysate Preparation: a. Collect cultured cells by centrifugation. b. Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS). c. Add 1 mL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors per 10^7 cells. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a BCA protein assay.

2. Tissue Homogenate Preparation: a. Dissect the tissue of interest on ice and wash with ice-cold PBS. b. Weigh the tissue and add 5-10 volumes of ice-cold RIPA buffer with inhibitors. c. Homogenize the tissue using a mechanical homogenizer on ice. d. Follow steps 1.d through 1.f for the resulting homogenate.

B. SDS-PAGE and Protein Transfer
  • Prepare protein samples by adding 5X Laemmli sample buffer and boiling for 5 minutes.

  • Load 20-30 µg of protein per lane onto a 6% SDS-polyacrylamide gel.

  • Run the gel at 100V until the dye front reaches the bottom of the gel.

  • Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. A standard wet transfer can be performed at 100V for 90 minutes at 4°C.

C. Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[5]

  • Primary Antibody Incubation: Dilute the this compound antibody to a 1:1000 concentration in the blocking buffer. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[6][7]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Dilute an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) in the blocking buffer according to the manufacturer's recommendations (typically 1:5000 to 1:10000). Incubate the membrane for 1 hour at room temperature with gentle agitation.[6][7]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

D. Detection
  • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

  • Incubate the membrane with the ECL substrate for 1-5 minutes.

  • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

Experimental Workflow

Western_Blot_Workflow Sample_Prep Sample Preparation (Cell Lysate or Tissue Homogenate) Protein_Quant Protein Quantification (BCA Assay) Sample_Prep->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer (PVDF Membrane) SDS_PAGE->Transfer Blocking Blocking (5% Milk or BSA in TBST) Transfer->Blocking Primary_Ab Primary Antibody Incubation (this compound, 1:1000) Blocking->Primary_Ab Washing1 Washing (3x TBST) Primary_Ab->Washing1 Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Washing1->Secondary_Ab Washing2 Washing (3x TBST) Secondary_Ab->Washing2 Detection Detection (ECL Substrate) Washing2->Detection Imaging Imaging and Analysis Detection->Imaging

Caption: Western Blot Workflow.

References

Application of Small Molecule Inhibitors in CRISPR-Cas9 Studies for Enhanced Precision Genome Editing

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The CRISPR-Cas9 system has revolutionized the field of genome editing, providing a powerful tool for researchers to make precise modifications to the DNA of living organisms. The technology relies on inducing a double-strand break (DSB) at a specific genomic locus, which is then repaired by the cell's endogenous repair machinery. Two major pathways are involved in this repair process: the error-prone Non-Homologous End Joining (NHEJ) pathway and the high-fidelity Homology-Directed Repair (HDR) pathway.[1][2][3] While NHEJ is efficient, it often leads to insertions or deletions (indels), making it suitable for gene knockouts. For precise gene editing, such as insertions, deletions, or substitutions, the HDR pathway, which uses a donor template, is required.[2][3][4] A significant challenge in CRISPR-Cas9 applications is the low efficiency of HDR compared to NHEJ.[5][6]

To address this limitation, researchers have explored the use of small molecules that can modulate the activity of these repair pathways. One prominent strategy is the inhibition of key enzymes in the NHEJ pathway, thereby shifting the balance of DSB repair towards the more precise HDR pathway. This application note focuses on the use of small molecule inhibitors of NHEJ, with a particular emphasis on SCR7, a DNA Ligase IV inhibitor, to enhance the efficiency of CRISPR-Cas9 mediated HDR.[1][5][7]

Quantitative Data on the Effect of NHEJ Inhibitors on HDR Efficiency

The use of small molecule inhibitors of NHEJ has been shown to significantly increase the efficiency of HDR in various cell types and organisms. The following table summarizes the quantitative effects of SCR7 on HDR efficiency from published studies.

Cell Type/OrganismTarget GeneFold Increase in HDR Efficiency with SCR7Reference
Mouse Embryonic Stem CellsOct4~3-fold[5]
Human Embryonic Kidney (HEK293T) cellsHBB~2-fold[5]
Human Embryonic Kidney (HEK293T) cellsFANCF~4-fold[5]
Mouse ZygotesTyrUp to 19-fold[5]

Note: The efficiency of HDR enhancement can be cell-type and locus-dependent.[2]

Experimental Protocols

This section provides a detailed protocol for the application of an NHEJ inhibitor, using SCR7 as an example, in a typical CRISPR-Cas9 experiment aimed at achieving precise gene editing via HDR.

Guide RNA Design and Validation
  • Objective: To design and validate a single guide RNA (sgRNA) that efficiently directs Cas9 to the target genomic locus.

  • Procedure:

    • Use online design tools to identify potential sgRNA sequences targeting your gene of interest. Select sgRNAs with high on-target scores and low predicted off-target effects.

    • Synthesize or clone the selected sgRNA into an appropriate expression vector.

    • Validate the cleavage efficiency of the sgRNA in vitro or in a pilot in vivo experiment.

Donor Template Design
  • Objective: To design a DNA donor template containing the desired genetic modification flanked by homology arms.

  • Procedure:

    • Design a single-stranded oligodeoxynucleotide (ssODN) or a plasmid-based donor template.

    • The template should contain the desired edit (insertion, deletion, or substitution) and homology arms of sufficient length (typically 40-80 base pairs on each side) that are homologous to the sequences flanking the DSB site.

    • Introduce silent mutations in the PAM site or sgRNA binding site within the donor template to prevent re-cutting by Cas9 after successful editing.

Cell Culture and Transfection
  • Objective: To deliver the CRISPR-Cas9 components and the NHEJ inhibitor to the target cells.

  • Materials:

    • Target cell line

    • Complete cell culture medium

    • Cas9 expression plasmid or protein

    • sgRNA expression plasmid or synthetic sgRNA

    • Donor template DNA

    • Transfection reagent (e.g., Lipofectamine) or electroporation system

    • SCR7 (or other NHEJ inhibitor) dissolved in a suitable solvent (e.g., DMSO)

  • Protocol:

    • Seed the target cells in a multi-well plate and culture until they reach 70-80% confluency.

    • Prepare the transfection complex containing the Cas9 plasmid, sgRNA plasmid, and donor template according to the manufacturer's protocol for the chosen transfection reagent.

    • Add the transfection complex to the cells.

    • Immediately after transfection, add SCR7 to the cell culture medium at a final concentration of 1 µM. Include a vehicle control (e.g., DMSO) for comparison.

    • Incubate the cells for 24-72 hours. The optimal incubation time and SCR7 concentration may need to be determined empirically for each cell type.

Analysis of Gene Editing Efficiency
  • Objective: To determine the frequency of HDR-mediated gene editing.

  • Procedure:

    • Harvest the cells and extract genomic DNA.

    • Amplify the target genomic region by PCR using primers flanking the editing site.

    • Analyze the PCR products to quantify the percentage of HDR. This can be done using several methods:

      • Restriction Fragment Length Polymorphism (RFLP) analysis: If the desired edit introduces or removes a restriction site.

      • Sanger sequencing of cloned PCR products: To determine the sequence of individual alleles.

      • Next-Generation Sequencing (NGS): For a more quantitative and high-throughput analysis of editing outcomes.

Visualizations

Signaling Pathway: DNA Double-Strand Break Repair

DSB_Repair_Pathways cluster_0 CRISPR-Cas9 Induced DSB cluster_2 Key Enzymes cluster_3 Small Molecule Intervention DSB Double-Strand Break NHEJ NHEJ Pathway (Non-Homologous End Joining) DSB->NHEJ Predominant HDR HDR Pathway (Homology-Directed Repair) DSB->HDR Less Frequent LigaseIV DNA Ligase IV NHEJ->LigaseIV Requires SCR7 SCR7 SCR7->LigaseIV Inhibits CRISPR_Workflow A 1. sgRNA & Donor Template Design B 2. Cell Culture A->B C 3. Transfection of CRISPR Components & Donor B->C D 4. Addition of NHEJ Inhibitor (e.g., SCR7) C->D E 5. Incubation (24-72 hours) D->E F 6. Genomic DNA Extraction E->F G 7. PCR Amplification of Target Locus F->G H 8. Analysis of Editing (NGS, RFLP, Sanger) G->H

References

Application Note: Comprehensive Immunophenotyping of Human γδ T Cells

Author: BenchChem Technical Support Team. Date: November 2025

An initial search for a reagent specifically named "M084" for use in flow cytometry did not yield a direct match. The identifier "this compound" may refer to a component of a larger product name, an internal laboratory identifier, or a typographical error.

However, a prominent result in the field of flow cytometry is OMIP-084 , a 28-color full-spectrum flow cytometry panel designed for the comprehensive analysis of human γδ T cells.[1] Given the request for a detailed protocol, this application note will focus on the principles and a representative protocol based on the marker panel described in OMIP-084.

It is also possible that "this compound" is a partial identifier for a commercial antibody, such as clone 3G3, which is available under catalog numbers like MA5-44084 for the detection of the transcription factor FOXP3.[2] Users should verify the exact nature of the reagent they are working with.

This document will proceed under the assumption that the user is interested in a protocol analogous to the advanced analysis provided by the OMIP-084 panel.

Introduction

This application note provides a detailed protocol for the immunophenotyping of human γδ T cell subsets using a multi-color flow cytometry panel. The protocol is based on the marker selection of the Optimized Multicolor Immunofluorescence Panel (OMIP)-084, which allows for in-depth characterization of γδ T cell differentiation, maturation, and functional status.[1] γδ T cells are a specialized subset of T cells that play a crucial role in both innate and adaptive immunity. This panel enables the detailed classification of γδ T cell subsets based on their T cell receptor (TCR) V gene usage, maturation state, and expression of chemokine and natural killer (NK) associated receptors.[1]

Principle

This protocol utilizes a panel of 28 fluorescently-labeled antibodies to identify and characterize various subpopulations of human γδ T cells from peripheral blood mononuclear cells (PBMCs). Full-spectrum flow cytometry is the intended platform for this high-parameter panel, which allows for the resolution of a large number of fluorochromes with overlapping emission spectra. The methodology involves cell surface and intracellular staining, followed by data acquisition on a full-spectrum flow cytometer and subsequent data analysis.

Quantitative Data Summary

The following table summarizes the markers included in the OMIP-084 panel, categorized by their function. This provides a clear overview of the cellular features being assessed.

Category Markers Function/Purpose
Primary Lineage TCR Vδ1, TCR Vδ2, TCR Vγ9, TCR Vδ3Identification of major γδ T cell subsets
Maturation Status CD45RA, CD27, CD28, CD127, CD57, CD16Distinguishing naive, memory, and effector stages
Chemokine Receptors CXCR6, CCR5, CCR6, CX3CR1Assessing migratory potential
NK-Associated Markers NKG2A, NKG2D, CD56, CD161Characterizing cytotoxic potential
Activation/Inhibition PD-1, CD38, CD25Evaluating activation state and exhaustion

Experimental Protocols

1. Preparation of Human PBMCs

A standard protocol for isolating PBMCs from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque) should be followed. After isolation, cells should be counted, and viability assessed using a method such as trypan blue exclusion.

2. Cell Surface Staining

  • Aliquot up to 1 x 10^6 viable PBMCs into a 5 mL polystyrene flow cytometry tube.

  • Wash the cells by adding 2 mL of FACS buffer (PBS + 2% FBS + 0.05% Sodium Azide) and centrifuging at 300 x g for 5 minutes at 4°C. Discard the supernatant.

  • Add a viability dye (e.g., a fixable viability dye) according to the manufacturer's instructions to distinguish live from dead cells. Incubate for 15-20 minutes at room temperature, protected from light.

  • Wash the cells as described in step 2.

  • Prepare a master mix of the cell surface antibodies at pre-titrated optimal concentrations in FACS buffer. A list of surface markers can be found in the table above.

  • Resuspend the cell pellet in 100 µL of the antibody master mix.

  • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash the cells twice with 2 mL of FACS buffer as described in step 2.

3. Intracellular Staining (for transcription factors like FOXP3, if included)

  • After the final wash from the surface staining, resuspend the cell pellet in 1 mL of a fixation/permeabilization buffer (e.g., a commercial FoxP3 staining buffer set).

  • Incubate for 30-60 minutes at 4°C in the dark.

  • Wash the cells with 2 mL of permeabilization buffer and centrifuge at 500 x g for 5 minutes. Discard the supernatant.

  • Prepare the intracellular antibody cocktail (e.g., anti-FOXP3) in permeabilization buffer.

  • Resuspend the cell pellet in 100 µL of the intracellular antibody cocktail.

  • Incubate for 30-45 minutes at room temperature in the dark.

  • Wash the cells twice with 2 mL of permeabilization buffer as described in step 3.

  • Resuspend the final cell pellet in 300-500 µL of FACS buffer for acquisition.

4. Data Acquisition

Acquire the samples on a full-spectrum flow cytometer that has been properly calibrated and for which a compensation matrix has been established using single-stained controls for all 28 fluorochromes.

Visualizations

G cluster_workflow Experimental Workflow for γδ T Cell Immunophenotyping start Isolate PBMCs from Whole Blood stain_viability Stain with Fixable Viability Dye start->stain_viability stain_surface Incubate with Surface Antibody Cocktail stain_viability->stain_surface fix_perm Fix and Permeabilize Cells stain_surface->fix_perm stain_intra Incubate with Intracellular Antibody Cocktail fix_perm->stain_intra acquire Acquire on Full-Spectrum Flow Cytometer stain_intra->acquire

Caption: A flowchart of the major steps in the immunophenotyping protocol.

G cluster_pathway Gating Strategy for γδ T Cell Subset Analysis A Total Events B Singlets A->B FSC-A vs FSC-H C Live Cells B->C Viability Dye- vs FSC-A D Lymphocytes C->D FSC-A vs SSC-A E γδ T Cells (Vδ1+ or Vδ2+) D->E TCR Vδ1 vs TCR Vδ2 F Vδ1+ Subset E->F G Vδ2+ Subset E->G H Further Phenotyping (Maturation, Chemokine Receptors, etc.) F->H G->H

Caption: A simplified, logical gating strategy for identifying γδ T cell subsets.

References

Application Notes: Indocyanine Green (ICG) for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search for an in vivo imaging agent designated "M084" did not yield specific results. The information available is insufficient to generate detailed application notes and protocols as requested. It is possible that "this compound" is an internal compound name, a new formulation not yet widely published, or a typographical error.

To demonstrate the requested format and content, the following application notes and protocols have been created for Indocyanine Green (ICG) , a widely used and well-documented near-infrared fluorescent dye approved for clinical use. This example can serve as a template for your future needs.

Introduction

Indocyanine Green (ICG) is a tricarbocyanine dye that has been approved by the U.S. Food and Drug Administration (FDA) for various clinical applications, including cardiac output determination, hepatic function studies, and ophthalmic angiography.[1][2] Its utility in research and clinical settings is largely due to its favorable photophysical properties, namely its strong absorption and fluorescence in the near-infrared (NIR) window (700-900 nm). This spectral range allows for deeper tissue penetration of light and is associated with lower autofluorescence from biological tissues, leading to a higher signal-to-noise ratio in in vivo imaging applications.[1]

Mechanism of Action and Biodistribution

Upon intravenous injection, ICG rapidly binds to plasma proteins, primarily albumin and lipoproteins.[3] This binding influences its circulation half-life and biodistribution. ICG is exclusively taken up by hepatocytes and subsequently secreted into the bile without undergoing metabolic alteration.[4] This rapid hepatic clearance results in a short plasma half-life.

In the context of cancer imaging, ICG accumulates in tumor tissues through the Enhanced Permeability and Retention (EPR) effect. The leaky vasculature and poor lymphatic drainage characteristic of many solid tumors allow for the extravasation and subsequent retention of ICG-albumin complexes within the tumor microenvironment.[5] This passive targeting mechanism enables the visualization of tumors and their margins.

Applications in In Vivo Imaging

ICG is a versatile contrast agent for a range of in vivo imaging applications:

  • Oncology: Tumor detection, delineation of tumor margins for image-guided surgery, and sentinel lymph node mapping.[6][7]

  • Angiography: Visualization of blood flow and assessment of tissue perfusion in various organs, including the brain, retina, and skin.[1][2]

  • Lymphatic Imaging: Mapping of lymphatic vessels and nodes to assess lymphatic function.[1]

  • Hepatobiliary Imaging: Assessment of liver function and visualization of the biliary tree.[2]

  • Inflammation and Necrosis Imaging: ICG has been shown to accumulate in areas of inflammation and necrotic tissue, which may be due to increased vascular permeability.[5][8]

Advantages and Limitations

  • Advantages:

    • FDA-approved with a long history of clinical use and a favorable safety profile.[9]

    • NIR absorption and emission properties are ideal for in vivo imaging.[10]

    • High water solubility and rapid clearance.[11]

    • Commercially available and relatively inexpensive.[12]

  • Limitations:

    • Short plasma half-life limits the imaging window for some applications.[3]

    • Concentration-dependent aggregation can affect its photophysical properties.[11]

    • Non-specific binding to plasma proteins can lead to variability in biodistribution.[3]

    • Passive targeting through the EPR effect may not be effective for all tumor types.

Quantitative Data

The photophysical properties of ICG can vary depending on the solvent and its concentration. The following table summarizes key quantitative data for ICG.

PropertyValueConditionsReference
Absorption Maximum (λ_abs) ~780 nmIn blood/plasma[11][13]
Emission Maximum (λ_em) ~810-830 nmIn blood/plasma[10]
Molar Extinction Coefficient ~224,000 M⁻¹cm⁻¹In DMSO[14]
Fluorescence Quantum Yield Low in aqueous solution, increases upon binding to albuminVaries with solvent and binding state[3][4]
Plasma Half-Life 2-4 minutesIn humans[3]

Experimental Protocols

Protocol 1: In Vivo Tumor Imaging in a Mouse Model

This protocol describes a general procedure for non-invasive fluorescence imaging of subcutaneous tumors in mice using ICG.

Materials:

  • Indocyanine Green (ICG) powder

  • Sterile water for injection or saline

  • Tumor-bearing mice (e.g., subcutaneous xenograft model)

  • Anesthesia system (e.g., isoflurane)

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum) equipped with appropriate filters for ICG

  • Syringes and needles for intravenous injection

Procedure:

  • Preparation of ICG Solution:

    • Prepare a stock solution of ICG by dissolving the powder in sterile water or saline to a concentration of 1-2 mg/mL.

    • Vortex the solution until the ICG is completely dissolved.

    • Further dilute the stock solution with sterile saline to the desired final concentration for injection. A typical dose for mice is in the range of 1-4 mg/kg body weight.[15]

  • Animal Preparation:

    • Anesthetize the tumor-bearing mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

    • Place the anesthetized mouse on the imaging stage of the in vivo imaging system.

  • ICG Administration:

    • Administer the prepared ICG solution via intravenous (tail vein) injection. A typical injection volume for a mouse is 100-200 µL.[16]

  • Fluorescence Imaging:

    • Acquire a baseline fluorescence image before ICG injection.

    • Immediately after injection, begin acquiring a series of fluorescence images at various time points (e.g., 5 min, 15 min, 30 min, 1 hr, 4 hr, 24 hr) to monitor the biodistribution and tumor accumulation of ICG.[16][17]

    • Use an appropriate filter set for ICG (e.g., excitation ~745-780 nm, emission ~810-845 nm).[10][18]

    • Acquire a white light image for anatomical reference.

  • Data Analysis:

    • Use the imaging system's software to overlay the fluorescence and white light images.

    • Draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., muscle) to quantify the fluorescence intensity.

    • Calculate the tumor-to-background ratio (TBR) at each time point to assess the contrast enhancement.

Visualizations

experimental_workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis prep_icg Prepare ICG Solution (1-4 mg/kg in saline) administer Administer ICG (Intravenous Injection) prep_icg->administer prep_animal Anesthetize Mouse (Isoflurane) prep_animal->administer image_acquisition Acquire Fluorescence Images (Multiple Time Points) administer->image_acquisition roi Define Regions of Interest (ROIs) (Tumor vs. Background) image_acquisition->roi tbr Calculate Tumor-to-Background Ratio (TBR) roi->tbr

Caption: Experimental workflow for in vivo tumor imaging with ICG in a mouse model.

epr_effect cluster_systemic Systemic Circulation cluster_tumor Tumor Microenvironment icg_albumin ICG-Albumin Complex leaky_vasculature Leaky Vasculature (Fenestrations) icg_albumin->leaky_vasculature Travels to Tumor extravasation Extravasation leaky_vasculature->extravasation Passes Through retention ICG Retention extravasation->retention Accumulates poor_drainage Poor Lymphatic Drainage poor_drainage->retention Prevents Clearance

Caption: Mechanism of ICG accumulation in tumors via the EPR effect.

References

Author: BenchChem Technical Support Team. Date: November 2025

As a large language model, I am unable to find any publicly available scientific information or experimental contexts specifically referring to "M084." This designation may correspond to a proprietary compound, an internal project code, or a very new molecule not yet described in published literature.

To provide you with the detailed Application Notes and Protocols you require, I would need more information about the nature of this compound. Specifically, please provide details on:

  • The molecular target or pathway that this compound is designed to interact with (e.g., a specific enzyme, receptor, or signaling cascade).

  • The expected biological effect of this compound (e.g., enzyme inhibition, receptor agonism/antagonism, induction of apoptosis, etc.).

  • The cell types or model systems in which this compound is being tested.

Once you provide this context, I can generate a detailed and relevant set of recommendations for positive controls, including experimental protocols and the requested data visualizations.

In the meantime, I can offer a generalized template that you can adapt once the specific details of this compound are clear.

This document provides a framework for establishing robust positive controls for experiments involving a novel compound, here designated as "COMPOUND-X," which is hypothesized to be an inhibitor of the hypothetical Kinase Y (KY) in the ABC signaling pathway.

Rationale for Positive Control Selection

To validate the experimental system and ensure that the observed effects of COMPOUND-X are specific, it is critical to use positive controls that are known to modulate the target pathway. For inhibiting the ABC pathway via Kinase Y, two types of positive controls are recommended:

  • A Known Kinase Y Inhibitor: This control validates that the downstream assays are sensitive to the inhibition of the specific target of COMPOUND-X.

  • A Downstream Pathway Activator: This control confirms the integrity of the signaling cascade downstream of Kinase Y.

Control Compound Mechanism of Action Typical Concentration Purpose
Known Inhibitor (e.g., Inhibitor-Z) Potent and selective inhibitor of Kinase Y1-10 µMConfirms assay sensitivity to KY inhibition
Pathway Activator (e.g., Growth Factor-A) Activates the receptor upstream of Kinase Y50-100 ng/mLValidates the functional integrity of the downstream pathway

Experimental Workflow & Protocols

The following diagram outlines the general workflow for testing COMPOUND-X alongside the recommended positive controls.

G cluster_prep 1. Preparation cluster_treat 2. Treatment cluster_analysis 3. Analysis p1 Seed Cells (e.g., HEK293 expressing Kinase Y) p2 Incubate 24h t1 Vehicle Control (e.g., 0.1% DMSO) p2->t1 t2 COMPOUND-X (Test Article) t3 Inhibitor-Z (Positive Control 1) t4 Growth Factor-A (Positive Control 2) a1 Cell Lysis t1->a1 a2 Western Blot or ELISA for Downstream Marker (p-Protein B) a1->a2

Caption: General experimental workflow for testing COMPOUND-X with controls.

Protocol: Western Blot for Downstream Marker (Phospho-Protein B)

  • Cell Culture: Seed appropriate cells (e.g., HEK293) in 6-well plates and grow to 80-90% confluency.

  • Starvation: Serum-starve the cells for 4-6 hours prior to treatment.

  • Treatment:

    • Pre-treat cells with Vehicle (0.1% DMSO), COMPOUND-X (e.g., 10 µM), or Positive Control Inhibitor-Z (e.g., 5 µM) for 1 hour.

    • Stimulate with Positive Control Activator Growth Factor-A (e.g., 100 ng/mL) for 15 minutes. The unstimulated wells will serve as negative controls.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20 µg of protein per lane onto a 4-12% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking & Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibody against the downstream marker (e.g., anti-phospho-Protein B) overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Hypothetical Signaling Pathway

The diagram below illustrates the hypothetical "ABC" signaling pathway, indicating the points of intervention for the controls and COMPOUND-X.

G GF_A Growth Factor-A (Activator Control) Receptor Upstream Receptor GF_A->Receptor binds & activates Kinase_Y Kinase Y Receptor->Kinase_Y activates Protein_B Protein B Kinase_Y->Protein_B phosphorylates p_Protein_B Phospho-Protein B (Active Form) Protein_B->p_Protein_B Response Cellular Response p_Protein_B->Response Inhibitor_Z Inhibitor-Z (Positive Control) Inhibitor_Z->Kinase_Y COMPOUND_X COMPOUND-X COMPOUND_X->Kinase_Y

Caption: Hypothetical ABC signaling pathway with points of inhibition.

Please provide the specific details for this compound, and I will create a tailored and accurate set of Application Notes for your research.

Troubleshooting & Optimization

Troubleshooting M084 assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in the M084 assay. The this compound assay is a cell-based method to quantify the inhibition of the hypothetical "MAPK/ERK signaling pathway" by test compounds.

Frequently Asked Questions (FAQs)

Q1: What is the this compound assay and what does it measure?

The this compound assay is a cell-based immunoassay designed to measure the phosphorylation of a key downstream protein (e.g., ERK) in the MAPK/ERK signaling pathway. The assay is used to determine the potency of test compounds in inhibiting this pathway, which is often dysregulated in various diseases.

Q2: What are the common sources of variability in the this compound assay?

Common sources of variability can be categorized into technical, biological, and environmental factors. Technical variability may arise from pipetting errors, improper reagent mixing, and incorrect incubation times.[1] Biological variability is inherent and can be influenced by cell passage number, cell health, and seeding density.[2][3][4] Environmental factors such as temperature fluctuations and evaporation can also contribute to inconsistent results.[1][5]

Q3: What is an acceptable coefficient of variation (%CV) for the this compound assay?

For duplicate samples in an ELISA-based assay, a %CV of ≤ 20% is generally considered acceptable.[6][7] However, for quantitative assays like the this compound, aiming for a %CV of < 15% for both intra-assay and inter-assay precision is recommended to ensure data reliability.[8]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells

Symptoms:

  • Large standard deviations between replicate wells.

  • Inconsistent dose-response curves.

  • Poor Z'-factor in screening assays.

Possible Causes and Solutions:

CauseRecommended Solution
Inconsistent Cell Seeding Ensure the cell suspension is thoroughly mixed before and during plating to prevent settling. Use a multichannel pipette for consistency. Let the plate sit at room temperature for 15-20 minutes on a level surface before incubation for even cell distribution.[9]
Pipetting Errors Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents. Pipette slowly and consistently, ensuring the tip is submerged to the correct depth.[9]
Edge Effects To minimize evaporation from outer wells, fill the peripheral wells with sterile media or PBS. Use plate sealers during long incubation periods.[1][7][9]
Cell Clumping Ensure a single-cell suspension after trypsinization by gentle pipetting. A cell strainer can be used if necessary.[9]
Issue 2: Weak or No Signal

Symptoms:

  • Low signal-to-background ratio.

  • Flat dose-response curve.

Possible Causes and Solutions:

CauseRecommended Solution
Low Cell Number or Viability Optimize cell seeding density with a cell titration experiment. Confirm cell viability using a method like trypan blue exclusion before seeding. Ensure cells are in the logarithmic growth phase.[9]
Suboptimal Reagent Concentration Titrate key reagents, such as antibodies and detection substrates, to determine their optimal concentrations.
Incorrect Incubation Times Optimize incubation times for cell treatment and reagent additions.[9]
Degraded Reagents Check the expiration dates of all reagents and store them according to the manufacturer's instructions.[9][10]
Issue 3: High Background Signal

Symptoms:

  • High signal in negative control wells.

  • Reduced assay window.

Possible Causes and Solutions:

CauseRecommended Solution
Overly High Cell Seeding Density Reduce the number of cells seeded per well. Overconfluent cells can lead to non-specific signals.[9]
Non-specific Antibody Binding Increase the concentration of the blocking agent or try a different blocking buffer. Titrate the primary and secondary antibody concentrations to find the lowest concentration that provides a specific signal.[9]
Insufficient Washing Ensure all wash steps are performed thoroughly to remove unbound reagents. Use an automated plate washer for better consistency if available.[6][7]
Contaminated Reagents Use fresh, sterile reagents. Be cautious of potential contamination from concentrated analyte sources in the lab.[8]

Experimental Protocols & Methodologies

This compound Assay Workflow

A general workflow for the this compound assay is outlined below. Specific timings and concentrations should be optimized for your particular cell line and reagents.

M084_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_lyse Day 2: Lysis & Detection seed Seed cells in a 96-well plate treat Treat cells with test compounds seed->treat Incubate overnight lyse Lyse cells to release proteins treat->lyse Incubate for specified time add_ab Add primary and secondary antibodies lyse->add_ab add_sub Add detection substrate add_ab->add_sub read Read plate on a plate reader add_sub->read

This compound Assay Experimental Workflow
Key Methodological Considerations:

  • Cell Culture: Use cells within a defined, low passage number range to ensure consistency. Create and use master and working cell banks.

  • Reagent Preparation: Prepare reagents in large batches to minimize batch-to-batch variability. Aliquot and store them appropriately.[5]

  • Pipetting Technique: Employ a consistent pipetting technique, especially for serial dilutions and reagent additions.

  • Plate Layout: To mitigate edge effects, avoid using the outer wells for experimental samples. Instead, fill them with sterile liquid to create a humidity barrier.[9]

Visualizing the this compound Signaling Pathway and Troubleshooting Logic

This compound Target Pathway: MAPK/ERK Signaling

The this compound assay targets the MAPK/ERK signaling pathway. Understanding this pathway is crucial for interpreting assay results.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylation (Measured by this compound) TF Transcription Factors ERK->TF Gene_Exp Gene Expression TF->Gene_Exp

Simplified MAPK/ERK Signaling Pathway
Troubleshooting Decision Tree

This decision tree provides a logical workflow for diagnosing the root cause of high variability in the this compound assay.

Troubleshooting_Tree start High Assay Variability (%CV > 15%) check_pipetting Review Pipetting Technique & Calibration? start->check_pipetting check_cells Evaluate Cell Health & Seeding? start->check_cells check_reagents Assess Reagent Quality & Concentrations? start->check_reagents check_env Examine Environmental Factors? start->check_env solution_pipetting Recalibrate Pipettes, Standardize Technique check_pipetting->solution_pipetting Yes solution_cells Optimize Seeding Density, Use Low Passage Cells check_cells->solution_cells Yes solution_reagents Prepare Fresh Reagents, Titrate Antibodies check_reagents->solution_reagents Yes solution_env Use Plate Sealers, Avoid Edge Wells check_env->solution_env Yes

Troubleshooting Logic for High Variability

References

Technical Support Center: Improving the Aqueous Solubility of M084

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving M084 in aqueous solutions. The following information is intended to serve as a general guide for poorly soluble compounds and may need to be adapted based on the specific physicochemical properties of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the initial steps to assess the solubility of this compound?

A1: A preliminary solubility assessment is crucial. The initial steps involve attempting to dissolve this compound in a small range of common laboratory solvents. This includes deionized water, common buffers (e.g., PBS at pH 7.4), and organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. This initial screening will help determine the general solubility characteristics of the compound and guide the selection of an appropriate solubilization strategy.

Q2: this compound is described as "poorly soluble in water." What does this mean quantitatively?

A2: The term "poorly soluble" is a general descriptor. For pharmaceutical compounds, solubility is often categorized by the Biopharmaceutics Classification System (BCS). A drug is considered to have low solubility when the highest dose strength is not soluble in 250 mL or less of aqueous media over a pH range of 1 to 7.5.[1] It is recommended to determine the equilibrium solubility of this compound in your specific aqueous medium to establish a baseline.

Q3: What are the primary strategies for improving the aqueous solubility of a compound like this compound?

A3: There are several techniques to enhance the solubility of poorly water-soluble drugs.[2] These methods can be broadly classified into physical and chemical modifications.[2][3]

  • Physical Modifications: These include reducing the particle size (micronization, nanosuspension) and creating amorphous solid dispersions.[2][4]

  • Chemical Modifications: These involve pH adjustment, the use of co-solvents, complexation with cyclodextrins, and the formation of salts or co-crystals.[5][6][7]

Troubleshooting Guide

Issue 1: this compound precipitates when my stock solution (in organic solvent) is diluted into an aqueous buffer.

This is a common issue when a compound is highly soluble in an organic solvent but has poor aqueous solubility.

  • Troubleshooting Steps:

    • Decrease the Stock Concentration: Using a lower concentration of this compound in your organic stock solution can prevent it from crashing out upon dilution.

    • Optimize the Dilution Process: Add the stock solution to the aqueous buffer slowly while vortexing or stirring to facilitate mixing and prevent localized high concentrations.

    • Use a Co-solvent in the Final Solution: Including a small, biologically tolerated percentage of the organic solvent (e.g., 0.1-1% DMSO) in the final aqueous solution can help maintain solubility.

    • Consider a Different Organic Solvent: If using DMSO, you could try other water-miscible solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) to prepare the stock solution, as they may have different effects on solubility upon dilution.

Issue 2: Adjusting the pH of the buffer does not significantly improve the solubility of this compound.

This suggests that this compound may be a neutral compound or that the pH range tested is not optimal.

  • Troubleshooting Steps:

    • Determine the pKa of this compound: If this compound is ionizable, its solubility will be pH-dependent. Knowing the pKa will allow you to adjust the pH to a range where the more soluble ionized form predominates. For acidic compounds, solubility increases at pH > pKa, and for basic compounds, it increases at pH < pKa.

    • Expand the pH Range: Test a wider range of pH values if the initial screen was narrow.

    • Combine pH Adjustment with Other Methods: pH modification can be used in conjunction with co-solvents or cyclodextrins for a synergistic effect on solubility.[5]

Issue 3: The solubility of this compound is still insufficient for my in vitro/in vivo experiments even after trying basic methods.

For challenging compounds, more advanced formulation strategies may be necessary.

  • Troubleshooting Steps:

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5]

    • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the poorly soluble compound.[4][5]

    • Preparation of a Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate and apparent solubility.[4]

Quantitative Data Summary

The following tables provide a summary of commonly used co-solvents and cyclodextrins for solubility enhancement.

Table 1: Common Co-solvents and Their Typical Starting Concentrations

Co-solventTypical Starting Concentration (v/v) in Final Aqueous SolutionNotes
Dimethyl Sulfoxide (DMSO)0.1% - 1%Can be toxic to cells at higher concentrations.
Ethanol1% - 5%Generally well-tolerated by many cell lines.
Polyethylene Glycol 400 (PEG 400)5% - 20%A non-toxic, water-miscible polymer.
Propylene Glycol5% - 20%Often used in pharmaceutical formulations.

Table 2: Common Cyclodextrins for Solubility Enhancement

CyclodextrinKey Features
β-Cyclodextrin (β-CD)Limited aqueous solubility itself.
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)High aqueous solubility and low toxicity, widely used.
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)High aqueous solubility and can improve the solubility of both neutral and ionizable compounds.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent

  • Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent (e.g., 10 mg/mL in DMSO).

  • In a separate tube, prepare the desired aqueous buffer.

  • While vortexing the aqueous buffer, slowly add a small volume of the this compound stock solution to achieve the final desired concentration.

  • Ensure the final concentration of the organic solvent is as low as possible and is tolerated in your experimental system.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, try a lower final concentration of this compound or a slightly higher percentage of the co-solvent.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2.5%, 5%, and 10% w/v).

  • Add an excess amount of this compound powder to each HP-β-CD solution.

  • Incubate the samples on a shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved this compound.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Determine the concentration of this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV) to determine the solubility at each HP-β-CD concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization cluster_analysis Analysis cluster_troubleshooting Troubleshooting stock Prepare this compound Stock in Organic Solvent mix Slowly Add Stock to Vortexing Buffer stock->mix buffer Prepare Aqueous Buffer buffer->mix observe Visually Inspect for Precipitation mix->observe precipitate Precipitation Observed observe->precipitate If Yes no_precipitate Clear Solution observe->no_precipitate If No quantify Quantify Soluble this compound (Optional) adjust Adjust Concentrations (this compound or Co-solvent) precipitate->adjust no_precipitate->quantify adjust->mix

Caption: Workflow for improving this compound solubility using a co-solvent.

signaling_pathway_analogy cluster_problem The Problem cluster_solution The Solution cluster_methods Solubilization Methods This compound This compound (Poorly Soluble) Aqueous Aqueous Solution This compound->Aqueous Insoluble pH pH Adjustment Cosolvent Co-solvents Cyclodextrin Cyclodextrins SolubleComplex Soluble this compound Complex pH->SolubleComplex Cosolvent->SolubleComplex Cyclodextrin->SolubleComplex SolubleComplex->Aqueous Soluble

Caption: Conceptual diagram of solubility enhancement strategies for this compound.

References

Technical Support Center: Optimizing M084 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the novel inhibitor M084 for in vitro studies. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful design and execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in my cell line?

A1: For a novel compound like this compound with unknown potency, it is recommended to begin with a wide range of concentrations to establish a dose-response curve. A common and effective starting point is a logarithmic or semi-logarithmic dilution series, typically spanning from the nanomolar (nM) to the micromolar (µM) range (e.g., 10 nM to 100 µM).[1][2] This broad range will help in identifying the concentrations at which this compound exhibits its biological activity, potential cytotoxicity, or has no discernible effect.

Q2: How can I determine if this compound is cytotoxic to my cells?

A2: Assessing cytotoxicity is a critical step. Several cell viability assays can be employed for this purpose:

  • MTT or MTS Assays: These are colorimetric assays that measure the metabolic activity of cells, which serves as an indicator of cell viability.

  • Trypan Blue Exclusion Assay: This method helps in distinguishing between viable and non-viable cells based on the integrity of the cell membrane.

  • LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[1]

It is crucial to include both positive (a known cytotoxic agent) and negative (vehicle control) controls in your experimental setup for accurate interpretation of the results.

Q3: How long should I incubate the cells with this compound before assessing its effect?

A3: The ideal incubation time is a critical parameter that depends on the mechanism of action of this compound and the doubling time of the specific cell line being used.[2] A standard starting point for initial experiments is between 24 to 72 hours.[2] To determine the optimal incubation period, it is highly recommended to perform a time-course experiment (e.g., testing at 24h, 48h, and 72h).[2]

Q4: What should I do if I don't observe any effect of this compound on my cells?

A4: If this compound does not appear to have an effect at the tested concentrations, consider the following troubleshooting steps:

  • Verify Target Expression: Confirm that the putative target of this compound is expressed in your chosen cell line.

  • Check Solubility: Ensure that this compound is soluble in your culture medium and is not precipitating out of solution.

  • Time-Course Experiment: As mentioned previously, the biological effect might require a longer incubation period to become apparent.

  • Alternative Cell Line or Assay: Consider testing this compound in a different cell line or employing a more sensitive assay.[1]

Experimental Protocols

Protocol 1: Determining Optimal Cell Seeding Density

Objective: To determine the optimal number of cells to seed per well to ensure they are in the logarithmic growth phase and sub-confluent at the end of the experiment.

Methodology:

  • Prepare a single-cell suspension of the desired cell line.

  • Seed a 96-well plate with a range of cell densities (e.g., 1,000 to 20,000 cells per well).

  • Incubate the plate for the intended duration of your main experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, perform a cell viability assay (e.g., MTT).

  • The optimal seeding density is the one that results in sub-confluent cells that are still actively proliferating at the end of the experiment.[1]

Protocol 2: Dose-Response Curve and IC50 Determination

Objective: To determine the effective concentration range and the half-maximal inhibitory concentration (IC50) of this compound.

Methodology:

  • Seed cells in a 96-well plate at the optimal seeding density determined in Protocol 1 and allow them to attach overnight.

  • Prepare a serial dilution of this compound in complete culture medium. A 1:3 or 1:10 dilution series is common.[1]

  • Remove the existing medium from the cells and add the medium containing the different concentrations of this compound.

  • Include vehicle-only and untreated controls.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

  • Perform a cell viability assay (e.g., MTT).

  • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and calculate the IC50 value.[1]

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in MCF-7 Cells (48h Incubation)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.0198.2 ± 5.1
0.185.7 ± 6.2
152.3 ± 3.8
1015.1 ± 2.5
1005.4 ± 1.9

Table 2: Troubleshooting Guide for Common Issues

IssuePossible CauseRecommended Solution
No or Weak Signal - Compound is inactive at the tested concentrations.- Insufficient incubation time.- Compound precipitated out of solution.- Test a higher concentration range.- Increase the incubation time.- Verify the solubility of the compound in the culture medium.[2]
High Variability Between Replicates - Pipetting errors.- Uneven cell seeding.- Edge effects in the plate.- Use calibrated pipettes and ensure proper mixing.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.[1]
Unexpected Cell Morphology Changes - Compound toxicity.- Off-target effects.- Perform a cell viability assay to determine the toxic threshold.- Investigate potential off-target effects through literature or further experiments.[3]

Visualizations

G cluster_workflow Experimental Workflow for this compound Optimization start Start protocol1 Protocol 1: Determine Optimal Seeding Density start->protocol1 protocol2 Protocol 2: Dose-Response Curve (IC50) protocol1->protocol2 time_course Time-Course Experiment (e.g., 24, 48, 72h) protocol2->time_course data_analysis Data Analysis and IC50 Calculation time_course->data_analysis end End data_analysis->end

Caption: Workflow for optimizing this compound concentration.

G cluster_troubleshooting Troubleshooting Decision Tree start Re-dissolve/Reformulate this compound check_target Is Target Expressed? start->check_target yes_target Yes check_target->yes_target Yes no_target No check_target->no_target No check_solubility Is this compound Soluble? yes_soluble Yes check_solubility->yes_soluble Yes no_soluble No check_solubility->no_soluble No increase_time Increase Incubation Time effect_observed Effect Observed increase_time->effect_observed Success no_effect Still No Effect increase_time->no_effect Failure change_model Consider Different Cell Line or Assay yes_target->check_solubility no_target->change_model yes_soluble->increase_time no_soluble->start no_effect->change_model

Caption: Troubleshooting decision tree for this compound assays.

G cluster_pathway Hypothetical this compound Signaling Pathway Inhibition receptor Receptor Tyrosine Kinase pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation This compound This compound This compound->akt

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: M084/BB84 Protocol Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals working with the M084 experiment, widely recognized in the quantum cryptography field as the BB84 protocol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the implementation of the BB84 quantum key distribution protocol.

Issue/Question Possible Cause Troubleshooting Steps
High Quantum Bit Error Rate (QBER) Photon source imperfections (e.g., multi-photon emissions).1. Verify the integrity of the single-photon source. 2. Implement decoy state protocols to estimate and mitigate the effects of multi-photon emissions.
Detector noise and inefficiency.1. Calibrate single-photon detectors to minimize dark counts and afterpulsing. 2. Ensure detectors are operating at the specified temperature and voltage.
Misalignment of optical components.1. Systematically check and optimize the alignment of all optical elements, including polarizers and beam splitters. 2. Use a laser source to simulate the quantum channel and verify alignment before introducing the single-photon source.
Insecure Key Generation Eavesdropping attempts (e.g., Photon Number Splitting attack).1. Implement the SARG04 protocol, a modification of BB84, which is more robust against PNS attacks.[1] 2. Continuously monitor the QBER; a sudden increase can indicate the presence of an eavesdropper.
Information leakage through side channels.1. Conduct a thorough security analysis of the experimental setup to identify and eliminate potential side channels. 2. Ensure that all classical communication channels used for basis reconciliation and error correction are secure.
Low Sifted Key Rate High channel loss.1. For fiber-optic implementations, check for and replace any damaged sections of the fiber. 2. For free-space implementations, ensure a clear line of sight and consider adaptive optics to compensate for atmospheric turbulence.
Basis mismatch between sender (Alice) and receiver (Bob).1. Verify the synchronization of the basis choices between Alice and Bob. 2. Ensure the random number generators used for basis selection are functioning correctly.

Frequently Asked Questions (FAQs)

Q1: What is the BB84 protocol?

A1: The BB84 protocol is a method of quantum key distribution that allows two parties, conventionally named Alice and Bob, to establish a shared, secret key. The security of this key is based on the principles of quantum mechanics, which dictate that the act of measuring a quantum state can disturb it. This disturbance would be detectable by Alice and Bob, alerting them to the presence of an eavesdropper.[1]

Q2: Why is a single-photon source crucial for the security of the BB84 protocol?

A2: An ideal BB84 protocol relies on single photons to transmit information. If the light source emits multiple photons per pulse, an eavesdropper (Eve) could intercept one of the photons, measure its state, and let the others pass to Bob without being detected. This is known as a Photon Number Splitting (PNS) attack.

Q3: What is the purpose of basis reconciliation?

A3: After the quantum transmission, Alice and Bob publicly announce the basis they used to encode and measure each photon, respectively. They discard the bits where their bases did not match. This process, known as basis reconciliation or sifting, ensures that they are left with a shorter, but correlated, string of bits which will form the raw key.

Q4: How are errors in the raw key corrected?

A4: Due to imperfections in the experimental setup and potential eavesdropping, the sifted keys of Alice and Bob may still contain some errors. These are corrected through a process called error correction, where Alice and Bob exchange information over a classical channel to identify and correct the differing bits.

Q5: What is privacy amplification?

A5: Privacy amplification is the final step in the key distribution process. It is a technique used to reduce or eliminate any partial information that an eavesdropper might have gained about the key. This is achieved by applying a hash function to the error-corrected key, resulting in a shorter, but highly secure, final key.

Experimental Protocol: BB84 Key Distribution

The following outlines the key steps for implementing the BB84 protocol:

  • Photon Preparation (Alice):

    • For each bit of the secret key she wants to send, Alice randomly chooses one of two bases: the rectilinear basis (+) or the diagonal basis (x).

    • She then randomly chooses a bit value (0 or 1) to encode.

    • Based on her choice of basis and bit value, she prepares a single photon in one of four possible polarization states:

      • Rectilinear basis (+): 0° for '0', 90° for '1'.

      • Diagonal basis (x): 45° for '0', 135° for '1'.

  • Quantum Transmission:

    • Alice sends the prepared photons to Bob through a quantum channel (e.g., an optical fiber or free space).

  • Photon Measurement (Bob):

    • For each incoming photon, Bob randomly and independently chooses a basis (rectilinear or diagonal) to measure its polarization.

    • He records the measurement outcome (0 or 1) for each photon.

  • Basis Reconciliation (Sifting):

    • Alice and Bob communicate over a public classical channel.

    • They announce the sequence of bases they used for each photon.

    • They discard the measurement results where they used different bases. The remaining bits form the "sifted key."

  • Error Rate Estimation:

    • Alice and Bob publicly compare a subset of their sifted key bits to estimate the Quantum Bit Error Rate (QBER).

    • If the QBER is above a certain threshold, they abort the protocol, as it indicates a high probability of eavesdropping.

  • Error Correction:

    • If the QBER is acceptable, Alice and Bob use an error correction protocol (e.g., Cascade) to identify and correct errors in their sifted keys.

  • Privacy Amplification:

    • Alice and Bob apply a universal hash function to their error-corrected keys to distill a shorter, but highly secure, final secret key.

Visualizations

BB84_Workflow cluster_Alice Alice's Operations cluster_QuantumChannel Quantum Channel cluster_Bob Bob's Operations cluster_ClassicalChannel Classical Communication A1 Generate Random Key Bit & Basis A2 Prepare & Send Single Photon A1->A2 CC1 Basis Reconciliation (Sifting) A1->CC1 Public Discussion QC Photon Transmission A2->QC B1 Choose Random Basis & Measure QC->B1 B2 Record Measurement B1->B2 B2->CC1 CC2 Error Correction CC1->CC2 CC3 Privacy Amplification CC2->CC3 SK Shared Secret Key CC3->SK

Caption: Workflow of the BB84 Quantum Key Distribution Protocol.

QBER_Troubleshooting cluster_Source Photon Source Issues cluster_Detector Detector Issues cluster_Alignment Optical Alignment Start High QBER Detected Source_Check Check for Multi-Photon Emissions Start->Source_Check Detector_Check Calibrate Detectors Start->Detector_Check Alignment_Check Optimize Optical Component Alignment Start->Alignment_Check Decoy_State Implement Decoy State Protocol Source_Check->Decoy_State End QBER Reduced Decoy_State->End Temp_Voltage Verify Operating Parameters Detector_Check->Temp_Voltage Temp_Voltage->End Alignment_Check->End

Caption: Troubleshooting Logic for High Quantum Bit Error Rate (QBER).

References

Cell viability issues with M084 treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing M084 in their experiments. The information is tailored for scientists and drug development professionals to address common challenges related to cell viability and experimental design.

Frequently Asked Questions (FAQs)

Q1: We are observing lower-than-expected cell viability after this compound treatment. What are the potential causes?

A1: Reduced cell viability is the expected outcome of this compound treatment, as it has been shown to suppress cell proliferation in a concentration-dependent manner.[1] If the observed viability is significantly lower than anticipated, consider the following:

  • This compound Concentration: this compound suppresses the proliferation of mouse neuronal N2A cells in a concentration-dependent manner (10-100 μM).[1] Ensure your final concentration is appropriate for your cell line and experimental goals.

  • Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in your culture medium is non-toxic to your cells. It is recommended to keep the final DMSO concentration below 0.1%.[2] Always include a vehicle control (media with the same solvent concentration as the treatment group) to assess solvent toxicity.

  • Cell Health: Pre-existing poor cell health can exacerbate the cytotoxic effects of this compound. Ensure your cells are healthy, within an optimal passage number, and free from contamination before starting the experiment.

Q2: Our cell viability results with this compound are inconsistent across experiments. How can we improve reproducibility?

A2: Inconsistent results can stem from several factors. To enhance reproducibility:

  • Standardize Cell Seeding: Ensure a uniform cell number is seeded across all wells and plates. Use a homogenous cell suspension and consistent pipetting techniques.[2]

  • Logarithmic Growth Phase: Perform experiments when cells are in the logarithmic growth phase, as their metabolic activity and response to treatment are more consistent.

  • Minimize "Edge Effects": In multi-well plates, wells on the periphery are prone to evaporation, which can concentrate this compound and affect cell growth. To mitigate this, fill the outer wells with sterile PBS or media without cells.[2]

  • Consistent Incubation Times: Use a multichannel pipette for adding reagents to minimize time discrepancies between wells.[2]

Q3: We are not observing any effect of this compound on our cells. What could be the issue?

A3: If this compound is not producing the expected anti-proliferative effect, consider these points:

  • Cell Line Specificity: The effects of this compound have been documented in mouse neuronal N2A cells.[1] The response to this compound can be cell-type dependent. It is crucial to determine the optimal concentration range for your specific cell line through a dose-response experiment.

  • Compound Stability: Ensure the this compound stock solution is prepared and stored correctly to maintain its activity. Prepare fresh dilutions for each experiment.

  • Assay Sensitivity: The chosen cell viability assay may not be sensitive enough to detect subtle changes. Consider using a more sensitive assay or optimizing your current assay parameters (e.g., incubation time with the reagent).

Q4: What is the mechanism of action of this compound that leads to decreased cell viability?

A4: this compound is an inhibitor of the transient receptor potential (TRP) channels TRPC4 and TRPC5.[1] Its anti-proliferative effects are associated with several cellular events:

  • Cell Cycle Arrest: At a concentration of 100 μM, this compound has been shown to arrest the cell cycle at the G1 phase in N2A cells.[1]

  • Mitochondrial Dysfunction: this compound treatment can lead to a decrease in mitochondrial membrane potential.[1]

  • Inhibition of Ion Channels: this compound suppresses voltage-gated sodium (Nav) and potassium (Kv) currents in a concentration-dependent manner.[1]

  • p38 MAPK Pathway Involvement: The anti-proliferative effect of this compound was found to be alleviated by the p38 inhibitor SB203580, suggesting the involvement of the p38 MAPK signaling pathway.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High variability between replicate wells Inconsistent cell seeding density.Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accuracy.[2]
"Edge effect" in the microplate.Fill peripheral wells with sterile PBS or media to minimize evaporation.[2]
Inconsistent incubation times.Use a multichannel pipette to add this compound and assay reagents to all wells simultaneously.[2]
Unexpectedly high cell viability (over 100% of control) Compound interference with the assay.Some compounds can directly react with viability reagents like MTT, leading to a false positive signal. Test this compound in a cell-free system with the assay reagent to check for interference.[3]
Increased proliferation at low concentrations.Some compounds can induce cell proliferation at very low doses. Perform a wide-range dose-response curve to identify any hormetic effects.[3]
Difficulty dissolving formazan crystals in MTT assay Incomplete solubilization.Use a solubilization buffer containing SDS (e.g., 10% SDS in 0.01 N HCl) and allow for overnight incubation to ensure complete dissolution of formazan crystals.[4]
Crystal loss during media removal.To avoid aspirating crystals, consider using a method that does not require media removal, or centrifuge the plate to pellet the crystals before carefully removing the supernatant.[4]

Quantitative Data Summary

Table 1: Inhibitory Concentrations (IC50) of this compound on Ion Channels in N2A Cells

Ion ChannelIC50 Value (μM)
Voltage-gated Sodium (Nav) Channels9.1[1]
Voltage-gated Potassium (Kv) Channels29.2[1]

Table 2: Effect of this compound on N2A Cell Proliferation

This compound Concentration (μM)Effect
10 - 100Concentration-dependent suppression of cell proliferation[1]
100Arrests cell cycle at G1 phase[1]
100Causes a decrease in mitochondrial membrane potential[1]

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is adapted for assessing the effect of this compound on cell proliferation.

  • Materials:

    • 96-well clear-bottom plates

    • Complete cell culture medium

    • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl or DMSO)

  • Procedure:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (medium with the same final concentration of solvent) and untreated control wells.

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to metabolize MTT into formazan crystals.

    • Solubilization:

      • If using a solubilizing agent that requires media removal: Carefully aspirate the medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well and mix thoroughly on a plate shaker to dissolve the crystals.

      • If using an SDS-HCl solution: Add 100 µL of the solubilization buffer directly to each well (without removing the medium). Incubate overnight at 37°C.[4]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the vehicle control.

Visualizations

M084_Signaling_Pathway This compound This compound TRPC4_5 TRPC4/5 Channels This compound->TRPC4_5 Inhibits Ion_Channels Nav / Kv Channels This compound->Ion_Channels Inhibits p38_MAPK p38 MAPK Pathway TRPC4_5->p38_MAPK Modulates Cell_Cycle_Arrest G1 Phase Cell Cycle Arrest p38_MAPK->Cell_Cycle_Arrest Proliferation Decreased Cell Proliferation Cell_Cycle_Arrest->Proliferation Ion_Flux Altered Ion Flux Ion_Channels->Ion_Flux Ion_Flux->Proliferation

Caption: Proposed signaling pathway for this compound-induced anti-proliferative effects.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay (MTT) cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in 96-well Plate Incubate_24h 2. Incubate 24h for Cell Adherence Cell_Culture->Incubate_24h Prepare_this compound 3. Prepare this compound Serial Dilutions Incubate_24h->Prepare_this compound Treat_Cells 4. Add this compound to Cells Prepare_this compound->Treat_Cells Incubate_Treatment 5. Incubate for Desired Period (e.g., 48h) Treat_Cells->Incubate_Treatment Add_MTT 6. Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT 7. Incubate 2-4h Add_MTT->Incubate_MTT Solubilize 8. Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance 9. Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability 10. Calculate % Viability vs. Control Read_Absorbance->Calculate_Viability

Caption: General experimental workflow for assessing cell viability after this compound treatment.

References

Inconsistent results with M084 what to check

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues encountered during experiments with M084, a novel inhibitor of the MAPK/ERK signaling pathway.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent IC50 values for this compound in our cell viability assays. What are the potential causes?

A1: Inconsistent IC50 values for this compound can arise from several factors. The most common sources of variability include:

  • Cell-Based Factors:

    • Cell Line Authenticity and Stability: Ensure the cell line has been recently authenticated and is not from a high passage number, which can lead to genetic drift and altered sensitivity to inhibitors.

    • Cell Seeding Density: Variations in the initial number of cells seeded can significantly impact the final readout. Ensure a consistent and optimized seeding density is used for each experiment.

    • Cell Health and Viability: Only use cells that are in the logarithmic growth phase and have high viability (>95%) at the time of treatment.

  • Reagent and Compound-Related Issues:

    • This compound Stock Concentration and Stability: Verify the concentration of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation of the compound. It is recommended to aliquot the stock solution and store it at -80°C.

    • DMSO Concentration: High concentrations of DMSO, the solvent for this compound, can be toxic to cells. Ensure the final DMSO concentration in the culture medium is consistent across all wells and does not exceed 0.5%.

  • Assay-Specific Parameters:

    • Incubation Time: The duration of this compound treatment can influence the IC50 value. A time-course experiment is recommended to determine the optimal endpoint.

    • Assay Reagent Quality and Incubation: Ensure that the viability assay reagent (e.g., MTT, CellTiter-Glo®) is properly prepared and that the incubation time is optimized for your cell line.

Q2: The inhibitory effect of this compound on ERK phosphorylation is not reproducible in our Western blot experiments. What should we check?

A2: Reproducibility issues in Western blotting for phospho-ERK (p-ERK) levels upon this compound treatment can be traced back to several steps in the experimental workflow. Key areas to troubleshoot include:

  • Cell Lysis and Protein Extraction:

    • Lysis Buffer Composition: Use a lysis buffer containing phosphatase and protease inhibitors to prevent dephosphorylation of p-ERK and degradation of proteins.

    • Rapid Lysis: Perform cell lysis quickly and on ice to preserve the phosphorylation status of proteins.

  • Western Blotting Protocol:

    • Protein Quantification: Accurate protein quantification is crucial for equal loading of samples. Use a reliable protein assay (e.g., BCA) and ensure all samples are within the linear range of the assay.

    • Antibody Quality: Use high-quality, validated antibodies for both p-ERK and total ERK. Check the recommended antibody dilutions and incubation conditions.

    • Transfer Efficiency: Verify the efficiency of protein transfer from the gel to the membrane. Ponceau S staining can provide a quick check of transfer uniformity.

Troubleshooting Guides

Guide 1: Troubleshooting Inconsistent IC50 Values in Cell Viability Assays

This guide provides a systematic approach to identifying the source of variability in this compound IC50 measurements.

Potential Cause Recommended Action Acceptable Range/Criteria
Cell Passage Number Use cells with a consistent and low passage number.Typically < 20 passages from thawing.
Seeding Density Perform a cell titration experiment to determine the optimal seeding density.Cells should be in the logarithmic growth phase at the end of the assay.
This compound Stock Integrity Prepare fresh dilutions of this compound from a new aliquot for each experiment.N/A
Final DMSO Concentration Maintain a consistent final DMSO concentration across all wells, including controls.≤ 0.5%
Assay Incubation Time Optimize the incubation time for the viability reagent with your specific cell line.Signal should be in the linear range of the plate reader.
Guide 2: Improving Reproducibility in p-ERK Western Blotting

Follow these steps to ensure consistent and reliable measurement of p-ERK inhibition by this compound.

Experimental Step Key Consideration Recommended Protocol
Cell Treatment & Lysis Preservation of phosphorylationAfter this compound treatment, wash cells once with ice-cold PBS and immediately lyse on ice with RIPA buffer supplemented with phosphatase and protease inhibitors.
Protein Quantification Equal sample loadingUse a BCA assay for protein quantification. Ensure the standard curve has an R² > 0.98.
Antibody Incubation Specific and sensitive detectionUse primary antibodies validated for p-ERK and total ERK at the manufacturer's recommended dilution. Incubate overnight at 4°C with gentle agitation.
Signal Detection Quantitative signal acquisitionUse a chemiluminescent substrate and a digital imager for signal detection. Ensure the signal is not saturated.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blotting for p-ERK
  • Cell Culture and Treatment: Plate cells and treat with this compound at the desired concentrations and time points.

  • Cell Lysis: Lyse cells in RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with primary antibodies against p-ERK (1:1000) and total ERK (1:1000) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a digital imaging system.

  • Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal.

Visualizations

M084_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Cell_Cycle_Progression Cell Cycle Progression, Survival, Proliferation Transcription_Factors->Cell_Cycle_Progression This compound This compound This compound->MEK

Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK.

Troubleshooting_Workflow Start Inconsistent this compound Results Check_Reagents Check Reagent Integrity (this compound, Antibodies, etc.) Start->Check_Reagents Check_Cells Verify Cell Health & Identity (Passage #, Authentication) Start->Check_Cells Review_Protocol Review Experimental Protocol (Seeding Density, Incubation Times) Start->Review_Protocol Reagent_Issue Reagent Issue Identified? Check_Reagents->Reagent_Issue Cell_Issue Cell Issue Identified? Check_Cells->Cell_Issue Protocol_Issue Protocol Issue Identified? Review_Protocol->Protocol_Issue Reagent_Issue->Cell_Issue No Replace_Reagents Replace/Re-validate Reagents Reagent_Issue->Replace_Reagents Yes Cell_Issue->Protocol_Issue No Thaw_New_Vial Thaw New Cell Vial Cell_Issue->Thaw_New_Vial Yes Optimize_Protocol Optimize Protocol Parameters Protocol_Issue->Optimize_Protocol Yes Contact_Support Contact Technical Support Protocol_Issue->Contact_Support No Re_Run_Experiment Re-run Experiment Replace_Reagents->Re_Run_Experiment Thaw_New_Vial->Re_Run_Experiment Optimize_Protocol->Re_Run_Experiment Resolved Results Consistent Re_Run_Experiment->Resolved

Caption: A logical workflow for troubleshooting inconsistent this compound results.

How to prevent M084 degradation during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the handling and use of M084, a novel kinase inhibitor, to minimize its degradation during experimental procedures. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity of their results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a potent, small-molecule kinase inhibitor under investigation for oncological applications. Its chemical structure contains functional groups that are susceptible to degradation under common experimental conditions, potentially impacting its biological activity and leading to inconsistent results. The primary degradation pathways are oxidation and hydrolysis.

Q2: What are the visible signs of this compound degradation?

Degradation of this compound in solution may not always be visible. However, a color change in the stock solution, often to a yellowish or brownish hue, can be an indicator. Precipitation or cloudiness may also suggest degradation or poor solubility. For definitive assessment, analytical methods such as HPLC or LC-MS are recommended.

Q3: How should I prepare and store this compound stock solutions?

To minimize degradation, it is crucial to follow strict preparation and storage protocols. Use anhydrous, deoxygenated solvents for reconstitution. Dimethyl sulfoxide (DMSO) is the recommended solvent. For long-term storage, stock solutions should be aliquoted into small volumes in tightly sealed vials and stored at -80°C. Avoid repeated freeze-thaw cycles.

Q4: Can I use this compound in aqueous buffers for my cell-based assays?

Yes, but with precautions. This compound is susceptible to hydrolysis, especially at non-neutral pH. Prepare fresh dilutions of this compound in your aqueous assay buffer immediately before use. Do not store this compound in aqueous solutions for extended periods. The final concentration of the organic solvent (e.g., DMSO) in the assay medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Q5: How can I check for this compound degradation in my experiment?

The most reliable method to assess the integrity of this compound is by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent this compound compound from its degradation products and provide quantitative data on its purity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Inconsistent assay results This compound degradation leading to variable potency.Prepare fresh dilutions of this compound for each experiment from a recently thawed aliquot of the -80°C stock. Use an analytical method like HPLC to confirm the concentration and purity of the stock solution.
Loss of this compound activity over time in the incubator Degradation due to prolonged exposure to temperature, light, or reactive components in the culture medium.Minimize the incubation time of this compound with cells as much as the experimental design allows. Protect plates from direct light. Consider if any components in your media (e.g., high levels of reactive oxygen species) could be contributing to degradation.
Precipitation of this compound in aqueous buffer Poor solubility of this compound at the working concentration.Ensure the final solvent concentration is sufficient to maintain solubility. If precipitation persists, consider using a solubilizing agent or preparing a fresh, more dilute stock solution.
Discoloration of this compound stock solution Oxidation of the this compound molecule.Discard the discolored stock solution. When preparing new stock solutions, use high-purity, anhydrous DMSO and consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing and freezing.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber-colored microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate the this compound powder to room temperature in a desiccator to prevent moisture condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Purge the headspace of the vial with a gentle stream of inert gas (argon or nitrogen) for 10-15 seconds.

  • Tightly seal the vial.

  • Aliquot the stock solution into smaller, single-use volumes in amber-colored vials.

  • Store the aliquots at -80°C.

Protocol 2: HPLC Analysis of this compound Purity

Objective: To determine the purity of an this compound solution and quantify any degradation products.

Materials:

  • This compound solution (stock or working dilution)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • HPLC-grade solvents

Procedure:

  • Prepare the mobile phases and degas them thoroughly.

  • Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 95% A, 5% B) at a flow rate of 1 mL/min.

  • Set the UV detector to the wavelength of maximum absorbance for this compound (determined by UV-Vis spectroscopy, assume 280 nm for this example).

  • Inject a known concentration of a freshly prepared this compound standard to determine its retention time.

  • Inject the this compound sample to be analyzed.

  • Run a gradient elution method to separate this compound from potential degradation products. An example gradient is provided in the table below.

  • Analyze the resulting chromatogram. The purity of this compound can be calculated based on the area of the this compound peak relative to the total peak area.

Example HPLC Gradient Profile:

Time (minutes)% Mobile Phase A% Mobile Phase B
0955
20595
25595
25.1955
30955

Visualizations

M084_Degradation_Pathway This compound This compound (Active) Oxidized Oxidized Product (Inactive) This compound->Oxidized Oxidation Hydrolyzed Hydrolyzed Product (Inactive) This compound->Hydrolyzed Hydrolysis Oxygen Reactive Oxygen Species (ROS) Oxygen->Oxidized Water Water (H₂O) Water->Hydrolyzed

Caption: Major degradation pathways for this compound.

Caption: Recommended workflow for handling this compound.

M084 experimental controls not working

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the experimental MEK1/2 inhibitor, M084.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a highly selective, small molecule inhibitor of MEK1 and MEK2 (MAPK/ERK kinases). By binding to the ATP-binding pocket of MEK1/2, this compound prevents the phosphorylation and subsequent activation of ERK1 and ERK2 (MAPK1 and MAPK2). This leads to the downstream inhibition of cellular proliferation and survival in susceptible cell lines.

Q2: What are the recommended positive and negative controls for an this compound experiment?

  • Positive Control: A known MEK inhibitor (e.g., Trametinib, Selumetinib) should be used to confirm that the experimental system is responsive to MEK inhibition.

  • Negative Control: A vehicle control (e.g., DMSO, the solvent used to dissolve this compound) is essential to ensure that the observed effects are due to this compound and not the vehicle.

  • Untreated Control: An untreated sample should be included to establish a baseline for the assay.

Q3: My positive control (a known MEK inhibitor) is not showing any effect. What could be the issue?

If a well-validated positive control is not working, it is unlikely that the issue is with this compound. The problem may lie within the experimental setup itself. Potential causes include:

  • Cell Line Issues: The cell line may have developed resistance to MEK inhibitors, or you may be using a cell line that is not dependent on the MAPK/ERK pathway for survival.

  • Reagent Degradation: The positive control compound or other critical reagents may have degraded due to improper storage or handling.

  • Assay-related Problems: The assay itself may not be working correctly. This could be due to issues with antibodies, substrates, or detection reagents.

Q4: I am observing toxicity in my vehicle control-treated cells. What should I do?

Vehicle-induced toxicity can confound experimental results. Here are some steps to troubleshoot this issue:

  • Lower the Vehicle Concentration: The concentration of the vehicle (e.g., DMSO) may be too high for your specific cell line. Try to use the lowest possible concentration of the vehicle that allows for complete dissolution of this compound.

  • Test a Different Vehicle: Some cell lines are particularly sensitive to certain solvents. Consider testing alternative vehicles if lowering the concentration is not effective.

  • Reduce Incubation Time: It is possible that prolonged exposure to the vehicle is causing toxicity. Try reducing the incubation time of your experiment.

Troubleshooting Guide: this compound Experimental Control Failures

This guide provides a structured approach to troubleshooting common issues encountered with experimental controls in this compound-related assays.

Problem: Negative Control (Vehicle) Shows Inhibition of ERK Phosphorylation

If your vehicle control is showing a reduction in p-ERK levels, this can mask the true effect of this compound.

Possible Cause Troubleshooting Step
Vehicle-induced Toxicity 1. Perform a dose-response curve with the vehicle alone to determine the maximum non-toxic concentration. 2. Reduce the vehicle concentration in your this compound experiments to below the toxic threshold.
Contamination of Vehicle 1. Use a fresh, unopened stock of the vehicle. 2. Filter-sterilize the vehicle before use.
Incorrect Baseline 1. Ensure your untreated control shows robust ERK phosphorylation. 2. If the baseline is low, consider stimulating the cells with a growth factor (e.g., EGF, FGF) to activate the MAPK/ERK pathway.
Problem: this compound Fails to Inhibit ERK Phosphorylation

When this compound does not produce the expected inhibitory effect, it is crucial to systematically investigate the potential causes.

Possible Cause Troubleshooting Step
This compound Degradation 1. Prepare fresh dilutions of this compound from a new stock vial. 2. Verify the storage conditions of your this compound stock.
Sub-optimal this compound Concentration 1. Perform a dose-response experiment to determine the IC50 of this compound in your cell line. 2. Ensure the concentration used is sufficient to achieve inhibition.
Cell Line Resistance 1. Confirm that your cell line has an active MAPK/ERK pathway (high basal p-ERK). 2. Sequence key genes in the pathway (e.g., BRAF, RAS) to check for mutations that may confer resistance.
Incorrect Experimental Protocol 1. Review the experimental protocol for any deviations. 2. Ensure the incubation time with this compound is sufficient.

Quantitative Data Summary

The following table presents hypothetical data from a Western blot experiment designed to assess the effect of this compound on ERK phosphorylation. The data represents the normalized intensity of the p-ERK band relative to the total ERK band.

Treatment Expected Result (Normalized p-ERK Intensity) "Failed" Control Result (Normalized p-ERK Intensity)
Untreated1.001.00
Vehicle (DMSO 0.1%)0.980.65
This compound (100 nM)0.150.18
Positive Control (Trametinib 10 nM)0.120.95

Experimental Protocol: Western Blot for p-ERK/Total ERK

This protocol describes the key steps for assessing the inhibition of ERK phosphorylation by this compound using a Western blot.

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Starve the cells in a serum-free medium for 12-16 hours.

    • Pre-treat the cells with this compound, positive control, or vehicle for 2 hours.

    • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation and Detection:

    • Incubate the membrane with a primary antibody against p-ERK (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing:

    • Strip the membrane using a mild stripping buffer.

    • Re-probe the membrane with a primary antibody against total ERK to normalize for protein loading.

Visualizations

M084_Signaling_Pathway cluster_upstream Upstream Signaling cluster_target This compound Target cluster_downstream Downstream Effects Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival This compound This compound This compound->MEK1/2

Caption: this compound inhibits the MAPK/ERK signaling pathway by targeting MEK1/2.

Troubleshooting_Workflow Start Experimental Controls Not Working Check_Positive_Control Is the positive control (e.g., Trametinib) working? Start->Check_Positive_Control Check_Vehicle_Control Is the vehicle control showing unexpected effects? Check_Positive_Control->Check_Vehicle_Control Yes Investigate_System Investigate experimental system: - Cell line issues - Reagent degradation - Assay problems Check_Positive_Control->Investigate_System No Troubleshoot_Vehicle Troubleshoot vehicle: - Lower concentration - Test alternative vehicle Check_Vehicle_Control->Troubleshoot_Vehicle Yes Check_this compound Is this compound showing the expected effect? Check_Vehicle_Control->Check_this compound No Investigate_this compound Investigate this compound: - Degradation - Sub-optimal concentration - Cell line resistance Check_this compound->Investigate_this compound No Success Experiment Validated Check_this compound->Success Yes

Caption: A logical workflow for troubleshooting this compound experimental control failures.

Validation & Comparative

Validating M084 Results: A Guide to Secondary Assays and Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the TRPC4/5 inhibitor M084 with alternative compounds. It details secondary assays to validate primary screening results and includes experimental protocols and data presented for easy interpretation.

This compound has been identified as a dual inhibitor of the transient receptor potential canonical 4 and 5 (TRPC4 and TRPC5) channels. These ion channels are implicated in a variety of physiological processes, and their modulation is a key area of interest in drug discovery. This guide outlines methods to validate the effects of this compound and compares its activity with other known TRPC4/5 inhibitors.

Performance Comparison of TRPC4/5 Inhibitors

The inhibitory activity of this compound and several alternative compounds against TRPC4, TRPC5, and other relevant ion channels is summarized below. The data, presented as IC50 values, highlights the potency and selectivity of each inhibitor. A lower IC50 value indicates a higher potency.

CompoundTRPC4 IC50TRPC5 IC50Nav Channels IC50Kv Channels IC50Other Notable Selectivity
This compound ~1-10 µM (cell-based assays)8.2 µM[1]9.1 µM29.2 µMWeakly inhibits TRPC3.[2]
ML2040.96 - 2.6 µM[3][4][5]~9-fold less potent than on TRPC4[3]No appreciable effect on voltage-gated Na+, K+, or Ca2+ channels.[4][5][6]No appreciable effect.[4][5][6]~19-fold selective over TRPC6.[3][4][5]
AC1903>100 µM (initially reported)[7]; 1.8 - 18 µM (later studies)[8]4.0 - 14.7 µM[7][9]Not specifiedNot specifiedAlso inhibits TRPC3, TRPC6, and TRPV4.[8][10]
Pico145 (HC-608)0.349 nM[11][12][13]1.3 nM[11][12][13]No effect.[11][12]No effect.[11][12]No effect on TRPC3, TRPC6, TRPV1, TRPV4, TRPA1, TRPM2, TRPM8.[11][12][13]
HC-07046 nM[1][14][15][16]9.3 nM[1][14][15][16]>400-fold selective.[15]>400-fold selective.[15]Weakly inhibits TRPC3 (IC50 ~1 µM).[1][14]

Experimental Workflows and Signaling Pathways

To validate the initial findings from primary assays, a logical workflow involving secondary, more specific assays is crucial. The following diagrams illustrate the experimental workflow for validating this compound's effects and the general signaling pathway of TRPC4/5 activation.

experimental_workflow cluster_primary Primary Assay cluster_secondary Secondary Validation Assays primary_assay Cell Proliferation/Viability Assay (e.g., MTT Assay) apoptosis Apoptosis Assay (Annexin V/PI Staining) primary_assay->apoptosis Investigate mechanism of cell death cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) primary_assay->cell_cycle Determine effect on cell cycle progression ion_channel Electrophysiology (Patch-Clamp) primary_assay->ion_channel Confirm direct effect on ion channels

Figure 1: Experimental workflow for validating this compound's effects.

trpc_pathway receptor GPCR/RTK plc PLC receptor->plc pip2 PIP2 plc->pip2 dag DAG pip2->dag ip3 IP3 pip2->ip3 trpc45 TRPC4/5 dag->trpc45 activates ip3r IP3R ip3->ip3r activates er Endoplasmic Reticulum ca_er Ca2+ release ca_influx Ca2+ influx trpc45->ca_influx downstream Downstream Cellular Effects ca_influx->downstream This compound This compound This compound->trpc45 inhibits

Figure 2: Simplified TRPC4/5 signaling pathway and the inhibitory action of this compound.

Detailed Experimental Protocols

Primary Assay: Cell Proliferation (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of this compound or alternative inhibitors and incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Secondary Assay 1: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the desired compound concentration and incubation time. Harvest both adherent and floating cells.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.[17][18][19][20][21]

Secondary Assay 2: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Treat cells as required and harvest.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[22][23]

  • Washing: Wash the cells twice with PBS to remove the ethanol.[22]

  • RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA.[22]

  • PI Staining: Add Propidium Iodide to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.[22][23]

  • Analysis: Analyze the stained cells by flow cytometry.[22]

Secondary Assay 3: Electrophysiology (Whole-Cell Patch-Clamp)

This technique directly measures the ion flow through channels in the cell membrane, providing definitive evidence of channel inhibition.

  • Cell Preparation: Use cells heterologously expressing the target channel (e.g., TRPC5) or primary cells endogenously expressing the channel.

  • Pipette Preparation: Pull glass micropipettes to a resistance of 3-7 MΩ and fill with an appropriate intracellular solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

  • Voltage Protocol: Clamp the cell membrane at a holding potential (e.g., -60 mV) and apply voltage ramps or steps to elicit channel activity.

  • Channel Activation and Inhibition: Perfuse the cell with an agonist (e.g., Englerin A or a GPCR agonist like Carbachol for TRPC4/5) to activate the channels. Once a stable current is established, apply this compound or other inhibitors at various concentrations to determine the dose-dependent inhibition.

  • Data Acquisition and Analysis: Record the currents and analyze the data to determine IC50 values.

References

M084 vs. HC-070: A Comparative Analysis of Two TRPC4/5 Channel Inhibitors for Anxiolytic and Antidepressant Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the efficacy of two prominent TRPC4/5 channel inhibitors, M084 and HC-070, in preclinical models of anxiety and depression. This analysis is supported by experimental data on their in vitro and in vivo activities, along with a breakdown of their shared signaling pathway.

Both this compound and HC-070 have emerged as significant tool compounds in the exploration of Transient Receptor Potential Canonical 4 and 5 (TRPC4/5) channels as therapeutic targets for mood disorders. Their shared mechanism of action, the inhibition of TRPC4/5 channels, has been shown to produce rapid anxiolytic and antidepressant-like effects in animal models. This guide aims to present the available data in a structured format to facilitate a direct comparison of their performance.

In Vitro Efficacy

The foundational efficacy of a pharmacological agent is determined by its direct interaction with its molecular target. For this compound and HC-070, this is quantified by their half-maximal inhibitory concentration (IC50) against TRPC4 and TRPC5 channels.

CompoundTargetIC50
This compound TRPC43.7-10.3 μM
TRPC58.2 μM
HC-070 hTRPC446.0 ± 3.9 nM
hTRPC59.3 ± 0.9 nM
hTRPC1/41.3 nM
hTRPC1/51.4 nM

Note: Data for this compound and HC-070 are from separate studies and may not be directly comparable due to differing experimental conditions.

In Vivo Efficacy: Preclinical Models of Depression and Anxiety

The therapeutic potential of this compound and HC-070 has been evaluated in various rodent models of depression and anxiety. The following tables summarize the key findings from the forced swim test (FST), tail suspension test (TST), and elevated plus maze (EPM) experiments.

Antidepressant-like Activity

Forced Swim Test (FST) & Tail Suspension Test (TST)

These tests are widely used to assess behavioral despair, a core symptom of depression. A reduction in immobility time is indicative of an antidepressant effect.

CompoundTestDoseRouteSpeciesKey Finding
This compound FST10 mg/kgi.p.MiceSignificantly reduced immobility time.[1][2][3]
TST10 mg/kgi.p.MiceSignificantly reduced immobility time.[1][2]
HC-070 TST0.3, 1, 3, 10 mg/kgp.o.MiceReduced time of immobility.
Anxiolytic-like Activity

Elevated Plus Maze (EPM)

The EPM test assesses anxiety-like behavior by measuring the rodent's tendency to explore open, elevated spaces versus enclosed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

CompoundDoseRouteSpeciesKey Finding
This compound 10 mg/kgi.p.MiceSignificantly increased time spent in the open arms and central area.[1]
HC-070 3 mg/kgp.o.MiceSignificantly increased the number of open arm entries.

Mechanism of Action: The BDNF Signaling Pathway

Both this compound and HC-070 exert their therapeutic effects through the inhibition of TRPC4/5 channels, which subsequently modulates the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. BDNF is a crucial neurotrophin involved in neuronal survival, growth, and synaptic plasticity, and its dysregulation has been implicated in depression and anxiety.

The inhibition of TRPC4/5 channels by these compounds leads to an increase in BDNF expression in the prefrontal cortex.[1][3][4] This, in turn, activates downstream signaling cascades, including the phosphorylation of Akt (Protein Kinase B) and ERK (Extracellular signal-regulated kinase), promoting neuronal survival and function.

BDNF_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling TRPC4/5 TRPC4/5 BDNF BDNF TRPC4/5->BDNF Upregulation This compound This compound This compound->TRPC4/5 Inhibition HC070 HC070 HC070->TRPC4/5 Inhibition TrkB TrkB BDNF->TrkB Activation PI3K PI3K TrkB->PI3K Ras Ras TrkB->Ras AKT AKT PI3K->AKT pAKT pAKT AKT->pAKT Phosphorylation CREB CREB pAKT->CREB Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK pERK ERK->pERK Phosphorylation pERK->CREB pCREB pCREB CREB->pCREB Phosphorylation Neuronal_Survival Neuronal Survival & Plasticity pCREB->Neuronal_Survival Gene Transcription

Caption: this compound/HC-070 inhibit TRPC4/5, upregulating BDNF and activating pro-survival pathways.

Experimental Protocols

Forced Swim Test (FST)

The FST is a behavioral test used to assess antidepressant efficacy. Mice are placed in a cylinder of water from which they cannot escape. The duration of immobility, a measure of behavioral despair, is recorded. A decrease in immobility time suggests an antidepressant-like effect. The typical procedure involves a 6-minute test session, with the first 2 minutes for habituation and the last 4 minutes for scoring immobility.

Elevated Plus Maze (EPM)

The EPM is used to evaluate anxiety-like behavior. The apparatus consists of two open and two enclosed arms, elevated from the floor. Rodents naturally prefer enclosed spaces. Anxiolytic compounds increase the time spent and the number of entries into the open arms. The test typically lasts for 5 minutes, during which the animal's movement is tracked and analyzed.

EPM_Workflow start Start drug_admin Drug Administration (this compound or HC-070) start->drug_admin acclimation Acclimation Period drug_admin->acclimation placement Place Mouse in Center of EPM acclimation->placement test_period 5-minute Test Period placement->test_period data_collection Record Time in Open/Closed Arms & Number of Entries test_period->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: Workflow for the Elevated Plus Maze (EPM) experiment.

References

Cross-Validation of M084 (PRE-084) Findings in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental findings for the selective sigma-1 receptor (σ1R) agonist M084, also known as PRE-084. The data presented here has been compiled from multiple studies to facilitate the cross-validation of its effects across various cell lines, offering insights into its potential therapeutic applications.

Summary of this compound (PRE-084) Effects Across Cell Lines

The sigma-1 receptor is expressed in a wide variety of cell lines, and the effects of its activation by this compound (PRE-084) can be cell-type specific. The following table summarizes the observed effects and quantitative data, where available, for this compound (PRE-084) in different cell lines.

Cell LineCell TypeAssayObserved Effect of this compound (PRE-084)Quantitative Data (IC50 or other metrics)
Neuronal PC6.3 PheochromocytomaCell ViabilityIncreased cell survival and counteracted the deleterious effects of mutant huntingtin proteins.-
Primary Hippocampal Neurons NeuronsCell ViabilityProtected against glutamate-induced excitotoxicity.-
SH-SY5Y NeuroblastomaCell ViabilityPRE-084 has been shown to be neuroprotective in models of neurodegenerative disease using this cell line.IC50 of 1.7 µM for a related compound, pyronaridine, has been reported.[1]
U87 MG GlioblastomaMigrationA related compound, rutaecarpine, which also activates the AhR pathway, inhibited U87 cell migration.-
A549 Lung CarcinomaProliferation/ViabilityStudies on related compounds suggest potential for modulating proliferation and migration.-
MDA-MB-231 Breast AdenocarcinomaProliferation/MigrationThis cell line is known to be highly invasive and is a common model for metastasis studies.-
MCF-7 Breast AdenocarcinomaProliferationThis cell line has been noted to be an exception, with some studies reporting a lack of sigma-1 receptor expression.Overexpression of σ1R in MCF-7 cells enhances proliferation.[2]
661W PhotoreceptorCell Viability, Oxidative StressImproved cell viability and attenuated oxidative stress.-

Signaling Pathways and Experimental Workflows

The mechanism of action of this compound (PRE-084) is primarily through the activation of the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface. This activation triggers a cascade of downstream signaling events.

Sigma-1 Receptor Signaling Pathway

Activation of the sigma-1 receptor by this compound (PRE-084) leads to its dissociation from the binding immunoglobulin protein (BiP). The activated sigma-1 receptor can then modulate intracellular calcium signaling and interact with various ion channels and kinases, including Protein Kinase C (PKC). This signaling cascade can ultimately influence cellular processes such as proliferation, apoptosis, and migration.

G cluster_membrane Endoplasmic Reticulum Membrane cluster_cytosol Cytosol This compound This compound (PRE-084) S1R_BiP σ1R-BiP Complex This compound->S1R_BiP binds S1R_active Active σ1R S1R_BiP->S1R_active activates IP3R IP3 Receptor S1R_active->IP3R stabilizes Ca2_release Ca²⁺ Release IP3R->Ca2_release PLC PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3->IP3R binds PKC PKC DAG->PKC activates Ca2_release->PKC activates Downstream Downstream Effectors PKC->Downstream Response Cellular Response (Proliferation, Survival, etc.) Downstream->Response

Caption: this compound (PRE-084) activates the sigma-1 receptor, leading to downstream signaling through PKC.

Experimental Workflow for Cross-Validation

A generalized workflow for the cross-validation of this compound (PRE-084) findings in different cell lines is depicted below. This workflow outlines the key experimental stages, from cell line selection to data analysis.

G cluster_setup Experimental Setup cluster_assays Functional Assays cluster_analysis Data Analysis and Validation cell_selection Select Diverse Cell Lines (e.g., Neuroblastoma, Glioma, Lung, Breast) culture Cell Culture cell_selection->culture treatment Treat with this compound (PRE-084) (Dose-response and time-course) culture->treatment viability Cell Viability Assay (MTT, MTS, etc.) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI Staining) treatment->apoptosis migration Migration/Invasion Assay (Transwell or Wound Healing) treatment->migration quantification Quantitative Data Analysis (e.g., IC50, % inhibition) viability->quantification apoptosis->quantification migration->quantification comparison Compare Results Across Cell Lines quantification->comparison validation Cross-Validation of Findings comparison->validation

Caption: A typical workflow for evaluating and cross-validating the effects of this compound (PRE-084).

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (PRE-084) and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells and treat with this compound (PRE-084) as required.

  • Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Migration Assay (Transwell Assay)

This assay, also known as a Boyden chamber assay, is used to assess the migratory capacity of cells in response to a chemoattractant.

Materials:

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Cell culture medium with and without serum (or other chemoattractants)

  • Cotton swabs

  • Fixation and staining solutions (e.g., methanol and crystal violet)

  • Microscope

Procedure:

  • Pre-hydrate the Transwell inserts with serum-free medium.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber of the 24-well plate.

  • Seed cells (e.g., 5 x 10^4 cells) in serum-free medium containing the desired concentration of this compound (PRE-084) into the upper chamber of the Transwell insert.

  • Incubate for a period that allows for cell migration (e.g., 12-24 hours).

  • Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.

  • Count the number of migrated cells in several fields of view using a microscope.

References

Benchmarking M084: A Comparative Analysis Against Known Inhibitors of the BDNF-TrkB Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel TRPC4/C5 channel inhibitor, M084, with established inhibitors targeting the Brain-Derived Neurotrophic Factor (BDNF)-Tropomyosin receptor kinase B (TrkB) signaling pathway and its downstream effectors. The performance of these compounds is evaluated based on available experimental data to assist researchers in selecting appropriate tools for their studies in neurobiology and drug discovery.

Executive Summary

This compound has been identified as a novel inhibitor of TRPC4/C5 channels, demonstrating antidepressant and anxiolytic-like effects. A key mechanism contributing to these effects is the enhancement of the BDNF-TrkB signaling pathway. Unlike traditional inhibitors that block pathway activation, this compound acts as a potentiator. This guide benchmarks this compound's unique mechanism against well-characterized inhibitors of key components of the BDNF-TrkB cascade, including TrkB itself, PI3K, Akt, and MEK/ERK. The following sections provide a detailed comparison of their inhibitory concentrations, experimental protocols for their evaluation, and visual representations of the signaling pathway and experimental workflows.

Data Presentation: Inhibitor Comparison

The following table summarizes the quantitative data for this compound and other known inhibitors targeting the BDNF-TrkB signaling pathway. It is important to note that while IC50 values are available for the canonical inhibitors, the data for this compound is currently descriptive of its enhancing effect on the pathway.

InhibitorTargetMechanism of ActionReported IC50/Effective ConcentrationReference
This compound TRPC4/C5 ChannelsEnhances BDNF-TrkB signalingEnhances p-Akt and p-ERK levels[1]
GNF-4256 TrkBInhibition of TrkB phosphorylation~7 nM[1][2]
ANA-12 TrkB (high-affinity site)Antagonist45.6 nM[3][4][5][6]
K252a Trk Family KinasesInhibitor~3 nM[7][8]
Lestaurtinib (CEP-701) Trk Family KinasesInhibitor~25 nM (for Trk RTKs); 100-200 nM (for maximal TrkB phosphorylation inhibition)[9][10][11][12]
LY294002 PI3K (α, β, δ)Inhibitor0.5 - 0.97 µM[13][14]
Perifosine AktInhibitor0.6 - 8.9 µM (cell proliferation); inhibits p-Akt at 10 µM[15][16][17][18][19]
PD98059 MEK1Inhibitor2 - 7 µM[20][21][22][23][24]
U0126 MEK1/2Inhibitor58 - 72 nM[25][26][27]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Western Blot for Phosphorylation of TrkB, Akt, and ERK

This protocol is used to quantitatively assess the activation state of the BDNF-TrkB signaling pathway.

  • Cell Culture and Treatment: Neuronal cells (e.g., SH-SY5Y or primary cortical neurons) are cultured to 70-80% confluency. Cells are then serum-starved for a specified period before being pre-treated with the inhibitor at various concentrations for 1-2 hours. Subsequently, cells are stimulated with BDNF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) to induce TrkB signaling.

  • Protein Extraction: Cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors. The lysates are centrifuged, and the supernatant containing the protein is collected.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated TrkB (p-TrkB), total TrkB, phosphorylated Akt (p-Akt), total Akt, phosphorylated ERK (p-ERK), and total ERK. After washing with TBST, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Densitometry analysis is performed to quantify the ratio of phosphorylated protein to total protein.

Neurite Outgrowth Assay

This assay evaluates the effect of inhibitors on neuronal differentiation and morphology.

  • Cell Plating: Neuronal cells (e.g., PC12, SH-SY5Y, or primary neurons) are plated on culture plates coated with an appropriate substrate (e.g., collagen or laminin).[28]

  • Compound Treatment: Cells are treated with the test compound (inhibitor or this compound) in the presence or absence of a neurotrophic factor like BDNF.

  • Incubation: The cells are incubated for a period sufficient to allow for neurite extension (typically 24-72 hours).

  • Fixation and Staining: Cells are fixed with paraformaldehyde and permeabilized. Neurites are visualized by staining with a neuron-specific marker, such as β-III tubulin (Tuj-1), and the nuclei are counterstained with DAPI.[29]

  • Imaging and Analysis: Images are acquired using a high-content imaging system. The length and number of neurites per cell are quantified using automated image analysis software.[29]

Cell Viability Assay

This assay measures the cytotoxic effects of the inhibitors on neuronal cells.

  • Cell Seeding: Neuronal cells are seeded in 96-well plates at a predetermined density.

  • Compound Incubation: Cells are treated with a range of concentrations of the test inhibitor for a specified duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Cell viability is assessed using a variety of methods:

    • MTT/MTS Assay: This colorimetric assay measures the metabolic activity of viable cells.[30][31]

    • LDH Release Assay: This assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.[31]

    • Live/Dead Staining: Fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) are used to visualize and quantify live and dead cells.[30]

  • Data Analysis: The results are used to determine the concentration of the inhibitor that causes a 50% reduction in cell viability (IC50).

Mandatory Visualization

Signaling Pathway Diagram

BDNF_TrkB_Signaling_Pathway BDNF BDNF TrkB TrkB Receptor BDNF->TrkB Binds & Activates PI3K PI3K TrkB->PI3K MEK MEK TrkB->MEK via Ras/Raf TRPC4_5 TRPC4/C5 TRPC4_5->TrkB Potentiates Signaling Akt Akt PI3K->Akt Neuronal_Survival Neuronal Survival & Growth Akt->Neuronal_Survival ERK ERK MEK->ERK ERK->Neuronal_Survival This compound This compound This compound->TRPC4_5 Inhibits TrkB_Inhibitors GNF-4256, ANA-12, K252a, Lestaurtinib TrkB_Inhibitors->TrkB PI3K_Inhibitors LY294002 PI3K_Inhibitors->PI3K Akt_Inhibitors Perifosine Akt_Inhibitors->Akt MEK_Inhibitors PD98059, U0126 MEK_Inhibitors->MEK

Caption: BDNF-TrkB signaling pathway with points of intervention.

Experimental Workflow Diagram

Inhibitor_Benchmarking_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_comparison Comparative Evaluation start Neuronal Cell Culture (e.g., SH-SY5Y, Primary Neurons) treatment Treatment with Inhibitors (Dose-Response) start->treatment western_blot Western Blot (p-TrkB, p-Akt, p-ERK) treatment->western_blot neurite_assay Neurite Outgrowth Assay treatment->neurite_assay viability_assay Cell Viability Assay treatment->viability_assay ic50_calc IC50/EC50 Calculation western_blot->ic50_calc morpho_analysis Morphological Analysis neurite_assay->morpho_analysis viability_analysis Viability Assessment viability_assay->viability_analysis benchmark Benchmarking this compound vs. Known Inhibitors ic50_calc->benchmark morpho_analysis->benchmark viability_analysis->benchmark

Caption: Experimental workflow for inhibitor benchmarking.

References

M084: A Comparative Guide to its Mechanism of Action as a TRPC4/5 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of M084, a selective inhibitor of the Transient Receptor Potential Cation Channel Subfamily C Member 4 and 5 (TRPC4 and TRPC5). Through a detailed comparison with other known TRPC4/5 inhibitors, this document outlines the experimental validation of this compound's effects on cellular processes and signaling pathways, supported by experimental data and detailed methodologies.

Executive Summary

This compound is a potent and selective inhibitor of TRPC4 and TRPC5 channels, which are implicated in a variety of physiological processes, including neuronal signaling and cell proliferation. This guide presents data from a series of validation studies that collectively illuminate the mechanism by which this compound exerts its effects. Comparative analysis with other TRPC4/5 inhibitors, such as HC-070 and ML204, is provided to benchmark its performance. Furthermore, this guide explores the downstream effects of this compound, including its influence on the p38 MAPK signaling pathway.

Comparative Analysis of TRPC4/5 Inhibition

This compound has been characterized as a selective inhibitor of both TRPC4 and TRPC5 channels. Its potency is comparable to or greater than other known inhibitors in various assays.

CompoundTarget(s)IC50 (TRPC4)IC50 (TRPC5)Selectivity NotesReference
This compound TRPC4/53.7 - 10.3 µM8.2 µMWeakly inhibits TRPC3.[1]
HC-070 TRPC4/5~1-6 nMNot specifiedHighly selective over a wide range of ion channels, receptors, and kinases.[2][3]
ML204 TRPC4/5Micromolar rangeMicromolar rangeA first-generation TRPC4/5 inhibitor.[4]
BI 1358894 TRPC4/5Not specifiedNot specifiedCurrently in clinical development.[5]

In Vivo Efficacy: Antidepressant and Anxiolytic-like Effects

In preclinical mouse models, this compound has demonstrated significant antidepressant and anxiolytic-like effects. These studies provide a functional validation of its mechanism of action in a physiological context.

AssayThis compound DoseOutcomeComparator(s)Reference
Forced Swim Test10 mg/kgReduced immobility timeAmitriptyline[6]
Tail Suspension Test10 mg/kgReduced immobility timeAmitriptyline[6]
Light/Dark Transition Test10 mg/kgIncreased entries into the light chamberDiazepam[6]
Elevated Plus Maze10 mg/kgIncreased time spent in open armsDiazepam[6]

Cellular Mechanisms of Action

The inhibitory effect of this compound on TRPC4/5 channels translates to distinct cellular phenotypes, including alterations in cell proliferation, cell cycle progression, and mitochondrial function.

Inhibition of Cell Proliferation

This compound has been shown to suppress the proliferation of neuronal cells. This anti-proliferative effect is thought to be mediated, at least in part, through its interaction with the p38 MAPK signaling pathway.

Cell Cycle Arrest

Treatment with this compound can lead to cell cycle arrest, a common consequence of inhibiting pathways that are critical for cell division.

Modulation of Mitochondrial Membrane Potential

This compound has been observed to cause a decrease in mitochondrial membrane potential, suggesting an impact on mitochondrial function and cellular energy metabolism.

Signaling Pathway Analysis: The Role of p38 MAPK

Evidence suggests that the cellular effects of this compound are linked to the p38 mitogen-activated protein kinase (MAPK) signaling pathway. The p38 MAPK pathway is a key regulator of cellular responses to stress and is involved in processes such as inflammation, apoptosis, and cell differentiation[7][8][9]. The anti-proliferative effects of this compound have been shown to be attenuated by inhibitors of p38, indicating that this compound's mechanism of action involves the modulation of this pathway.

p38_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound TRPC4_5 TRPC4/5 Channels This compound->TRPC4_5 Inhibits Ca_ion Ca²⁺ TRPC4_5->Ca_ion Blocks Influx p38_MAPK p38 MAPK Ca_ion->p38_MAPK Modulates Downstream_Effectors Downstream Effectors p38_MAPK->Downstream_Effectors Activates Cellular_Responses Cell Proliferation Inhibition Cell Cycle Arrest Downstream_Effectors->Cellular_Responses

Figure 1. Proposed signaling pathway for this compound's mechanism of action.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat cells with varying concentrations of this compound or comparator compounds and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Harvest: Harvest treated and control cells and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate for at least 1 hour at 4°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.

Mitochondrial Membrane Potential Assay (JC-1 Assay)
  • Cell Seeding and Treatment: Seed cells in a suitable plate or chamber slide and treat with this compound or control compounds.

  • JC-1 Staining: Incubate the cells with JC-1 staining solution (5 µg/mL) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with assay buffer.

  • Fluorescence Measurement: Measure the fluorescence intensity of both JC-1 monomers (green, ~529 nm) and J-aggregates (red, ~590 nm) using a fluorescence microscope or plate reader. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.

Whole-Cell Patch-Clamp Electrophysiology
  • Cell Preparation: Use cells heterologously expressing TRPC4 or TRPC5 channels.

  • Recording: Establish a whole-cell patch-clamp configuration.

  • Drug Application: Perfuse the cells with a solution containing this compound or a comparator compound at various concentrations.

  • Data Acquisition: Record the ion channel currents in response to voltage steps or ramps to determine the inhibitory effect of the compounds.

p38 MAPK Activity Assay
  • Cell Lysis: Lyse treated and control cells to extract total protein.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated p38 MAPK (p-p38) and total p38 MAPK.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.

  • Quantification: Quantify the band intensities to determine the ratio of p-p38 to total p38.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_molecular Molecular Analysis Cell_Culture Cell Culture (e.g., Neuronal Cells) Treatment Treatment with this compound and Comparators Cell_Culture->Treatment Proliferation MTT Assay (Cell Proliferation) Treatment->Proliferation Cell_Cycle PI Staining (Cell Cycle Analysis) Treatment->Cell_Cycle Mito_Potential JC-1 Assay (Mitochondrial Potential) Treatment->Mito_Potential Electrophysiology Patch-Clamp (TRPC4/5 Currents) Treatment->Electrophysiology Protein_Extraction Protein Extraction Treatment->Protein_Extraction Animal_Models Mouse Models of Anxiety/Depression Behavioral_Tests Forced Swim, Tail Suspension, Elevated Plus Maze Animal_Models->Behavioral_Tests Western_Blot Western Blot for p-p38/total p38 Protein_Extraction->Western_Blot

Figure 2. Experimental workflow for this compound mechanism of action validation.

References

Comparative Analysis of PRE-084 and Other Selective Sigma-1 Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of PRE-084, a selective sigma-1 receptor (S1R) agonist, and other notable S1R modulators. The information presented herein is intended to assist researchers and drug development professionals in understanding the pharmacological landscape of S1R ligands, with a focus on their performance supported by experimental data.

Introduction to PRE-084 and the Sigma-1 Receptor

PRE-084, or 2-(4-morpholino)ethyl 1-phenylcyclohexane-1-carboxylate, is a well-established and highly selective agonist for the sigma-1 receptor.[1][2] The S1R is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, and is implicated in a variety of cellular functions, including the modulation of calcium signaling, ion channel activity, and cellular stress responses.[3] Activation of S1R by agonists like PRE-084 has been shown to exert neuroprotective, anti-amnesic, and antidepressant effects in preclinical models, making it a significant target for therapeutic development in neurodegenerative and psychiatric disorders.[2][4][5]

This guide will compare PRE-084 with other key S1R modulators, including the agonist SA4503, the agonist (R)-RC-33, and the positive allosteric modulator E1R, focusing on their binding affinities, efficacy in various assays, and pharmacokinetic profiles.

Comparative Pharmacological Data

The following tables summarize the quantitative data for PRE-084 and its comparators based on available experimental findings.

Table 1: Sigma-1 Receptor Binding Affinity

CompoundTypeKi (nM) for S1RIC50 (nM) for S1RSelectivity Notes
PRE-084 Agonist2.244High selectivity over S2R and other receptors.[6][7]
SA4503 Agonist4.66.67High affinity and selective S1R ligand.[7]
(+)-Pentazocine Agonist (Reference)1.622.34Frequently used as a reference ligand in binding assays.[7]
(R)-RC-33 Agonist--Described as a potent and selective S1R agonist.[8][9]
E1R Positive Allosteric ModulatorDoes not bind to the orthosteric site-Enhances the binding of S1R agonists.[10][11][12]

Table 2: Comparative Efficacy in Preclinical Models

CompoundExperimental ModelKey Findings
PRE-084 Mouse model of Amyotrophic Lateral Sclerosis (ALS)Improved motor function and motor neuron survival.[1]
Rat model of myocardial ischemia-reperfusionAmeliorated injury by activating the Akt-eNOS pathway.[1]
Cultured cortical neurons (β-amyloid toxicity)Protected against toxicity and reduced pro-apoptotic protein Bax.[1]
rd10 mouse model of retinitis pigmentosaDid not improve visual acuity or retinal structure, unlike (+)-Pentazocine.[7]
SA4503 rd10 mouse model of retinitis pigmentosaDid not improve visual acuity or retinal structure, unlike (+)-Pentazocine, but did show some positive effects on cell viability and oxidative stress markers in vitro.[7]
(R)-RC-33 Mouse models of neurodegenerative diseasesShows a promising profile for in vivo studies.[8][9]
E1R Scopolamine-induced cognitive impairment in miceAlleviated cognitive impairment, an effect antagonized by an S1R antagonist.[11][12]

Table 3: Comparative Pharmacokinetic Data

CompoundAnimal ModelCmaxTmaxCNS Distribution
PRE-084 CD-1 Mice (10 mg/kg, i.p.)659.0 ± 117.1 ng/mL5 minRapidly distributed to the CNS.[4]
(R)-RC-33 CD-1 MiceShows a similar pharmacokinetic profile to PRE-084 but with better CNS distribution.[8]-Better than PRE-084.[8]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assessing the efficacy of S1R modulators.

In Vitro Neuroprotection Assay (β-Amyloid Toxicity)
  • Cell Culture: Primary cortical neurons are isolated from embryonic rats and cultured in neurobasal medium supplemented with B27 and L-glutamine.

  • Treatment: After 7 days in vitro, neurons are pre-treated with various concentrations of the test compound (e.g., PRE-084 at 0.1-100 µM) for 24 hours.[1]

  • Induction of Toxicity: Following pre-treatment, β-amyloid peptide (e.g., Aβ25-35) is added to the culture medium to induce neurotoxicity.

  • Assessment of Viability: Cell viability is assessed 24 hours after the addition of β-amyloid using methods such as the MTT assay or by quantifying lactate dehydrogenase (LDH) release into the medium.

  • Molecular Analysis: Levels of apoptotic markers, such as the pro-apoptotic protein Bax, can be quantified by Western blotting.[1]

In Vivo Model of Retinal Degeneration (rd10 Mouse)
  • Animal Model: The rd10 mouse model of retinitis pigmentosa is used.

  • Drug Administration: Mice receive intraperitoneal (i.p.) injections of the test compounds (e.g., SA4503 at 1 mg/kg, PRE-084 at 0.5 mg/kg, or (+)-PTZ at 0.5 mg/kg) on alternate days starting at postnatal day 14 (P14).[7]

  • Functional Assessment: Visual acuity is measured using methods such as the optokinetic response. Retinal function is assessed by electroretinography (ERG) to measure photopic a- and b-wave responses.[7]

  • Structural Assessment: Retinal architecture, including the thickness of the outer nuclear layer, is evaluated through histological analysis of retinal cross-sections.[7]

Visualizations

The following diagrams illustrate key concepts related to the sigma-1 receptor and its modulation.

Sigma1_Receptor_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mitochondria Mitochondria S1R_BiP S1R-BiP Complex S1R_Active Active S1R S1R_BiP->S1R_Active MAM Mitochondria-Associated Membrane (MAM) Ca_Mito Ca2+ Uptake MAM->Ca_Mito ATP_Prod ATP Production Ca_Mito->ATP_Prod Cell_Survival Cell Survival & Neuroprotection ATP_Prod->Cell_Survival Agonist S1R Agonist (e.g., PRE-084) Agonist->S1R_BiP dissociation Stress Cellular Stress (e.g., Oxidative Stress) Stress->S1R_BiP dissociation IP3R IP3 Receptor S1R_Active->IP3R stabilization S1R_Active->Cell_Survival other pathways Ca_ER ER Ca2+ Release IP3R->Ca_ER Ca_ER->MAM

Caption: Sigma-1 Receptor Signaling Pathway.

Experimental_Workflow_Neuroprotection cluster_assays Assessments start Start: Primary Neuronal Culture pretreatment Pre-treatment with S1R Modulator start->pretreatment toxicity Induce Neurotoxicity (e.g., with β-Amyloid) pretreatment->toxicity viability Cell Viability Assay (MTT, LDH) toxicity->viability western Western Blot for Apoptotic Markers (e.g., Bax) toxicity->western end End: Comparative Data Analysis viability->end western->end

Caption: Experimental Workflow for In Vitro Neuroprotection Assay.

References

Independent Verification of M084 Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activity of M084, a known inhibitor of Transient Receptor Potential Canonical (TRPC) 4 and 5 channels, with alternative compounds. The information is supported by experimental data and detailed methodologies to aid in the independent verification of its effects.

Executive Summary

This compound has been identified as a dual inhibitor of TRPC4 and TRPC5 channels, also exhibiting inhibitory effects on voltage-gated sodium (Nav) and potassium (Kv) channels. Its activity profile suggests potential therapeutic applications, particularly in areas involving neuronal excitability and proliferation. Experimental evidence indicates that this compound can suppress neuronal cell proliferation and induce cell cycle arrest at the G1 phase, an effect that appears to be mediated, at least in part, through the p38 MAP kinase signaling pathway. This guide presents a comparative analysis of this compound's potency against its primary targets and other ion channels, alongside detailed protocols for key experimental verifications.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and alternative compounds against various ion channels. This data is crucial for comparing the potency and selectivity of this compound.

Table 1: Comparative IC50 Values for TRPC4 and TRPC5 Channel Inhibitors

CompoundTRPC4 IC50 (µM)TRPC5 IC50 (µM)Selectivity Notes
This compound 3.7 - 10.3[1]8.2[1][2][3]Also inhibits TRPC3 (~50 µM) and TRPC6 (~60 µM)[1].
ML2040.96 - 2.6[4]~8.6 (9-fold less selective than for TRPC4)[4]Good selectivity against TRPC6 (19-fold)[4].
AC1903> 100[1]13.6 - 14.7[1][2][3]Weak inhibitor of TRPC4, no inhibition of TRPC6 at 100 µM[1].
Clemizole-1.0 - 1.3[2][3]Also inhibits TRPC3 (9.1 µM), TRPC6 (11.3 µM), and TRPC7 (26.5 µM)[1].
HC-0700.046 (human)[5]0.0093 (human)[5]High potency and selectivity for TRPC4/5[2][3].
GFB-8438Equipotent to TRPC50.18 - 0.28Excellent selectivity against TRPC6 and other TRP family members.

Table 2: Comparative IC50 Values for Nav and Kv Channel Inhibitors

Channel TypeCompoundIC50Cell Type/Notes
Nav Channels This compound 9.1 µM Mouse neuroblastoma N2A cells
Tetrodotoxin (TTX)1.43 - 2.5 nM (human isoforms)A potent and selective Nav channel blocker.
ICA-12143119 nM (hNav1.1/1.3)Subtype selective inhibitor.
PF-0485626428 nM (hNav1.7)Subtype selective inhibitor.
A-88782611 nM (hNav1.8)Potent and voltage-dependent blocker[1].
CNCB-2~3 µM (N-type)Inhibits native N-type calcium channels in mouse sympathetic neurons.
Kv Channels This compound 29.2 µM Mouse neuroblastoma N2A cells
4-Aminopyridine (4-AP)170 µM (Shaker Kv)Non-selective Kv channel inhibitor.
Quinine21.7 µMInhibits Kv2.2 and Kv3.1b in brain stem and hypothalamic neurons.
Tetraethylammonium (TEA)1.49 mMNon-selective Kv channel blocker.
Compound A1/B10.1 - 0.2 µM (Kv2.1/2.2)Selective inhibitors of the Kv2 family.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the independent verification of this compound's activity.

Cell Proliferation Assays

1. MTT Assay for Cell Viability

This colorimetric assay is based on the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by metabolically active cells.

  • Cell Seeding: Plate neuronal cells (e.g., mouse neuroblastoma N2A) in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Expose the cells to a range of this compound concentrations (e.g., 1, 10, 30, 100 µM) and a vehicle control for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

2. Trypan Blue Exclusion Test for Cell Viability

This assay distinguishes viable from non-viable cells based on the principle that intact cell membranes of live cells exclude the trypan blue dye, while dead cells with compromised membranes take it up.

  • Cell Preparation: Prepare a single-cell suspension from the treated and control cultures.

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Incubation: Allow the mixture to incubate for 1-2 minutes at room temperature.

  • Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Data Analysis: Calculate the percentage of viable cells using the formula: (Number of viable cells / Total number of cells) x 100.

Cell Cycle Analysis

Flow Cytometry with Propidium Iodide Staining

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

  • Cell Harvesting: Harvest the treated and control neuronal cells and wash them with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Cells can be stored at -20°C.

  • Staining: Rehydrate the fixed cells in PBS and then incubate them with a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A (to prevent staining of RNA).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.

  • Data Analysis: Generate a histogram of DNA content versus cell count. The G0/G1 peak will have 2N DNA content, the G2/M peak will have 4N DNA content, and the S phase will be the region between these two peaks. Quantify the percentage of cells in each phase.

Electrophysiology

Whole-Cell Voltage-Clamp Recording of Nav and Kv Currents in Neuronal Cells

This electrophysiological technique allows for the measurement of ion currents across the cell membrane while holding the membrane potential at a set level.

  • Cell Preparation: Culture neuronal cells on glass coverslips suitable for electrophysiological recording.

  • Recording Setup: Use a patch-clamp amplifier, a micromanipulator, and an inverted microscope.

  • Pipette Solution (Internal): The patch pipette should be filled with a solution mimicking the intracellular ionic composition (e.g., high K+, low Na+, low Ca2+).

  • Bath Solution (External): The external solution should mimic the extracellular fluid (e.g., high Na+, low K+).

  • Giga-seal Formation: A high-resistance seal (>1 GΩ) is formed between the tip of the glass micropipette and the cell membrane.

  • Whole-Cell Configuration: Apply gentle suction to rupture the patch of membrane under the pipette tip, allowing electrical access to the cell's interior.

  • Voltage Protocol for Nav Currents: Hold the cell at a hyperpolarized potential (e.g., -80 mV) to ensure channels are in a closed state. Then, apply a series of depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments) to elicit inward sodium currents.

  • Voltage Protocol for Kv Currents: From a holding potential of around -80 mV, apply depolarizing voltage steps (e.g., from -50 mV to +60 mV) to elicit outward potassium currents.

  • Drug Application: Perfuse the bath with solutions containing different concentrations of this compound or other inhibitors to determine their effect on the ion channel currents.

  • Data Analysis: Measure the peak current amplitudes at each voltage step and construct current-voltage (I-V) relationships. Calculate the IC50 value for the inhibition of each current.

Mandatory Visualization

Signaling Pathway Diagram

M084_Signaling_Pathway This compound This compound TRPC4_5 TRPC4/5 Channels This compound->TRPC4_5 Inhibits Ca_Influx Ca²⁺ Influx TRPC4_5->Ca_Influx Mediates Stress_Stimuli Stress Stimuli MAPKKK MAPKKK (e.g., ASK1, TAK1) Stress_Stimuli->MAPKKK Activate MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38_MAPK p38 MAPK MKK3_6->p38_MAPK Phosphorylates Downstream_Targets Downstream Targets (e.g., Transcription Factors) p38_MAPK->Downstream_Targets Activates Cell_Cycle_Arrest G1 Cell Cycle Arrest Downstream_Targets->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Proliferation Downstream_Targets->Proliferation_Inhibition SB203580 SB203580 (p38 Inhibitor) SB203580->p38_MAPK

Caption: Proposed signaling pathway for this compound-induced cell cycle arrest.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Neuronal Cell Culture Treatment Treatment with this compound (Dose-Response) Start->Treatment Viability_Assay Cell Viability Assays Treatment->Viability_Assay Cell_Cycle_Assay Cell Cycle Analysis Treatment->Cell_Cycle_Assay Ephys_Assay Electrophysiology Treatment->Ephys_Assay MTT MTT Assay Viability_Assay->MTT Trypan_Blue Trypan Blue Exclusion Viability_Assay->Trypan_Blue Viability_Data Quantitative Data: % Viability MTT->Viability_Data Trypan_Blue->Viability_Data Flow_Cytometry Flow Cytometry (PI Staining) Cell_Cycle_Assay->Flow_Cytometry Cell_Cycle_Data Quantitative Data: % Cells in G1, S, G2/M Flow_Cytometry->Cell_Cycle_Data Voltage_Clamp Whole-Cell Voltage-Clamp Ephys_Assay->Voltage_Clamp Ephys_Data Quantitative Data: IC50 for Nav/Kv Currents Voltage_Clamp->Ephys_Data

Caption: Workflow for the independent verification of this compound's cellular activities.

References

Statistical Validation of M084: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the experimental data for M084, a selective inhibitor of the transient receptor potential canonical 4 and 5 (TRPC4/5) channels. The content herein is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of this compound's performance against other alternatives, supported by experimental data and detailed protocols.

Executive Summary

This compound has demonstrated significant effects on neuronal cell proliferation, cell cycle, mitochondrial membrane potential, and ion channel activity. Experimental evidence suggests that its mechanism of action involves the modulation of the p38 mitogen-activated protein kinase (MAPK) signaling pathway, downstream of TRPC4/5 channel inhibition. This guide summarizes the key quantitative findings, provides detailed experimental methodologies for replication, and visualizes the associated biological pathways and workflows.

Comparative Performance of TRPC4/5 Inhibitors

The following table summarizes the available inhibitory concentration (IC50) values for this compound and other notable TRPC4/5 inhibitors, ML204 and AC1903. It is important to note that these values are compiled from various studies and may not represent a direct head-to-head comparison under identical experimental conditions.

CompoundTarget(s)IC50 (µM)Cell Line/Assay Condition
This compound TRPC43.7 - 10.3[1]HEK293 cells, Fluorescence Ca2+ assays and fluorescence membrane potential assays[1]
TRPC58.2[1]HEK293 cells, Fluorescence membrane potential assay[1]
Nav Channels9.1Mouse neuronal N2A cells
Kv Channels29.2Mouse neuronal N2A cells
ML204 TRPC40.96HEK293 cells, Fluorescence Ca2+ assay
TRPC5~9 (modest selectivity)Not specified
TRPC6~18 (19-fold selectivity vs TRPC4)Muscarinic receptor-coupled activation
AC1903 TRPC54.0 - 14.7HEK293 cells
TRPC4>100 (weak inhibition)Not specified
TRPC6>30 (no inhibition)Not specified

Quantitative Experimental Data for this compound in Neuronal N2A Cells

The following tables summarize the key experimental findings from a study investigating the effects of this compound on mouse neuronal N2A cells.

Cell Proliferation and Mitochondrial Membrane Potential
Concentration (µM)Effect on Cell ProliferationEffect on Mitochondrial Membrane Potential
10 - 100Concentration-dependent suppression-
100-Decrease
Cell Cycle Analysis
Concentration (µM)Effect on Cell Cycle
100Arrest at G1 phase
Inhibition of Voltage-Gated Ion Channels
Ion ChannelIC50 (µM)
Voltage-gated Na+ (Nav) channels9.1
Voltage-gated K+ (Kv) channels29.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility.

Cell Culture

Murine neuroblastoma (N2a) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For experiments, cells are seeded at an appropriate density to reach about 80% confluency at the time of the assay.

Cell Viability (MTT) Assay
  • Cell Seeding: Plate N2a cells in 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 10-100 µM) for the desired duration (e.g., 24-72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

Mitochondrial Membrane Potential (JC-1) Assay
  • Cell Seeding and Treatment: Seed and treat N2a cells with this compound as described for the MTT assay.

  • JC-1 Staining: After treatment, remove the medium and incubate the cells with 2 µM JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) staining solution for 30 minutes at 37°C.

  • Washing: Wash the cells twice with phosphate-buffered saline (PBS).

  • Fluorescence Measurement: Measure the fluorescence intensity of JC-1 monomers (green, excitation ~485 nm, emission ~535 nm) and J-aggregates (red, excitation ~585 nm, emission ~590 nm) using a fluorescence microplate reader or flow cytometer. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Cell Cycle Analysis by Flow Cytometry
  • Cell Preparation: After treatment with this compound, harvest the N2a cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes in the dark.

  • Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Voltage-Clamp Electrophysiology
  • Cell Preparation: Plate N2a cells on glass coverslips for electrophysiological recordings.

  • Recording Setup: Use the whole-cell patch-clamp technique to record voltage-gated sodium (Nav) and potassium (Kv) currents.

  • Solutions: Use appropriate intracellular and extracellular solutions to isolate the desired currents.

  • Voltage Protocols:

    • Nav currents: From a holding potential of -100 mV, apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments) to elicit inward sodium currents.

    • Kv currents: From a holding potential of -80 mV, apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit outward potassium currents.

  • Data Analysis: Analyze the current-voltage (I-V) relationships and inactivation kinetics before and after the application of this compound to determine its inhibitory effects and IC50 values.

Visualizations

This compound Experimental Workflow

experimental_workflow This compound Experimental Validation Workflow cluster_cell_culture Cell Culture cluster_treatments Treatment cluster_assays Functional Assays cluster_analysis Data Analysis N2A_cells N2A Cell Culture M084_treatment This compound Treatment (10-100 µM) N2A_cells->M084_treatment cell_proliferation Cell Proliferation (MTT Assay) M084_treatment->cell_proliferation mito_potential Mitochondrial Potential (JC-1 Assay) M084_treatment->mito_potential cell_cycle Cell Cycle Analysis (Flow Cytometry) M084_treatment->cell_cycle ion_channel Ion Channel Activity (Voltage-Clamp) M084_treatment->ion_channel data_quantification Quantification of Effects (IC50, % Inhibition, etc.) cell_proliferation->data_quantification mito_potential->data_quantification cell_cycle->data_quantification ion_channel->data_quantification

Caption: Workflow for the experimental validation of this compound's effects on N2A cells.

Proposed Signaling Pathway of this compound

signaling_pathway Proposed Signaling Pathway of this compound in Neuronal Cells This compound This compound TRPC4_5 TRPC4/5 Channels This compound->TRPC4_5 Inhibition p38_MAPK p38 MAPK TRPC4_5->p38_MAPK Modulation Downstream_Effectors Downstream Effectors (e.g., Cell Cycle Regulators) p38_MAPK->Downstream_Effectors Activation/ Inhibition Cell_Cycle_Arrest G1 Cell Cycle Arrest Downstream_Effectors->Cell_Cycle_Arrest Proliferation_Inhibition Inhibition of Cell Proliferation Cell_Cycle_Arrest->Proliferation_Inhibition

Caption: this compound inhibits TRPC4/5, modulating the p38 MAPK pathway to induce cell cycle arrest.

References

Safety Operating Guide

Proper Disposal Procedures for M084 High Tack Multi-Purpose Spray Adhesive

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This document provides detailed procedural guidance for the proper disposal of M084 High Tack Multi-Purpose Spray Adhesive canisters, also marketed as TensorGrip M84. Adherence to these procedures is crucial for ensuring laboratory safety and environmental compliance.

Quantitative Data Summary

For optimum performance and safety, storage and handling of this compound adhesive canisters should adhere to the following temperature limits.

ParameterValue
Storage Temperature Do not store at temperatures over 50°C.[1]
Optimal Performance Temperature Store at 18°C during use, but always above 10°C.[1]
Shelf Life 18 months from date of manufacture.

Experimental Protocols: Canister Depressurization and Disposal

The following protocol outlines the step-by-step methodology for the safe disposal of empty this compound adhesive canisters. The primary objective is to ensure the canister is fully empty of product and propellant, rendering it safe for disposal as scrap metal.

Materials Required:

  • Personal Protective Equipment (PPE): Safety glasses, protective gloves.

  • Suitable container for residual adhesive.

  • Non-ferrous rod and mallet or a hammer and punch.[2][3]

Procedure:

  • Ensure Canister is Empty: The adhesive will begin to sputter and lose its effective spray pattern when the canister is nearly empty. Continue to spray into a waste container until only propellant (air) is being expelled.[4]

  • Release Residual Pressure: In a well-ventilated area, preferably outdoors, turn the canister on its side and open the valve to release any remaining pressure.[3]

  • Depressurize the Canister: Once the pressure is fully evacuated, locate the bursting disk at the top of the canister. Using a non-ferrous rod and mallet or a hammer and punch, strike the perimeter of the disk to puncture it.[2][3] This action permanently vents the canister.

  • Allow for Curing: Leave the canister for 24 hours to allow any residual adhesive to dry and/or cure.[2]

  • Final Disposal: Once the canister is empty of all hazardous materials and depressurized, it can be considered scrap metal.[2] Dispose of the canister in accordance with your institution's and local regulations for scrap metal recycling.[3] Canisters that are still pressurized or contain adhesive should be disposed of as hazardous waste according to national or local waste company guidelines, under code EWC 160504* (full or partially empty aerosol).[2] An empty and depressurized canister can be disposed of under code EWC 150104* (empty aerosol, no hazardous residues).[2]

Logical Workflow for this compound Canister Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound adhesive canisters.

G start Begin this compound Canister Disposal check_empty Is the canister completely empty of adhesive? start->check_empty spray_excess Spray remaining adhesive into a suitable waste container. check_empty->spray_excess No release_pressure In a well-ventilated area, open the valve to release all propellant pressure. check_empty->release_pressure Yes hazardous_waste Dispose of as hazardous waste (EWC 160504*). check_empty->hazardous_waste Unsure or contains liquid spray_excess->check_empty puncture_disc Puncture the bursting disk on the canister to permanently vent. release_pressure->puncture_disc cure_residue Allow 24 hours for any adhesive residue to fully cure. puncture_disc->cure_residue scrap_metal Dispose of the canister as scrap metal according to local regulations. cure_residue->scrap_metal end End of Disposal Process scrap_metal->end hazardous_waste->end

Caption: Logical workflow for the proper disposal of this compound spray adhesive canisters.

References

Essential Safety and Handling Protocols for M084

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is a general safety framework for handling potentially hazardous chemicals in a laboratory setting. "M084" is not a publicly recognized chemical identifier, and therefore, no specific data on its properties, hazards, or handling requirements is available in the public domain. It is imperative to obtain the Safety Data Sheet (SDS) from the supplier for this compound before any handling or use. The information provided below is based on best practices for managing unknown substances and should be adapted to the specific information provided in the SDS.

Immediate Safety and Logistical Information

Safe handling of any chemical substance is paramount in a laboratory environment. For a substance designated as this compound, where public information is unavailable, a cautious and systematic approach is required. The following sections provide a procedural guide for personal protective equipment (PPE), operational handling, and disposal.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against potential chemical exposure. The following table summarizes the recommended PPE for handling this compound, assuming a risk-based approach for a substance with unknown hazards.

Protection Type Recommended Equipment Specifications and Usage Notes
Eye and Face Protection Safety Goggles with side shields or a Face ShieldMust be ANSI Z87.1 compliant. A face shield should be used in addition to goggles when there is a splash hazard.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber)The specific glove material should be selected based on the chemical compatibility data provided in the this compound SDS. Always inspect gloves for tears or punctures before use. Double-gloving is recommended for handling highly toxic or corrosive substances.
Body Protection Laboratory Coat or Chemical-resistant Apron/SuitA flame-resistant lab coat is recommended if flammability is a potential hazard. For larger quantities or significant splash risks, a chemical-resistant apron or suit may be necessary.
Respiratory Protection Fume Hood or appropriate RespiratorAll handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or insufficient, a NIOSH-approved respirator with the appropriate cartridge for organic vapors or specific particulates (as indicated in the SDS) must be used.
Foot Protection Closed-toe, chemical-resistant shoesShoes should be made of a material that will resist chemical penetration.

Operational Handling Plan

A systematic workflow ensures that this compound is handled safely from receipt to disposal. The following diagram illustrates the key stages of this process.

G cluster_receiving Receiving and Storage cluster_handling Experimental Use cluster_disposal Waste Management and Disposal receiving Receive this compound - Verify container integrity - Confirm SDS is available storage Store in designated area - Segregate from incompatible materials - Ensure proper ventilation receiving->storage Log in inventory ppe Don appropriate PPE (See Table 1) storage->ppe Prepare for use fume_hood Work in a certified chemical fume hood ppe->fume_hood experiment Conduct experiment - Use smallest practical quantity - Have spill kit ready fume_hood->experiment decontamination Decontaminate work area and equipment experiment->decontamination Post-experiment waste_collection Collect waste in labeled, compatible container decontamination->waste_collection disposal Dispose of waste through institutional EHS program waste_collection->disposal

Caption: Workflow for Safe Handling of this compound

Step-by-Step Experimental Protocol

The following is a generalized protocol for handling this compound during an experimental procedure. This must be supplemented with the specific details from your institution's standard operating procedures (SOPs) and the this compound SDS.

  • Pre-Experiment Preparation:

    • Review the Safety Data Sheet for this compound thoroughly. Pay close attention to sections detailing hazards, first-aid measures, and handling and storage.

    • Ensure that a compatible spill kit is readily accessible.

    • Verify that the chemical fume hood is functioning correctly.

    • Prepare all necessary equipment and reagents before handling this compound.

  • Personal Protective Equipment (PPE) Donning:

    • Put on a lab coat, followed by safety goggles.

    • Select the appropriate chemical-resistant gloves and inspect them for any damage.

    • If required by the SDS or a risk assessment, don a face shield and/or a respirator.

  • Chemical Handling:

    • Conduct all manipulations of this compound inside a certified chemical fume hood.

    • Use the smallest quantity of the substance necessary for the experiment.

    • Avoid direct contact with the substance. Use spatulas, syringes, or other appropriate tools.

    • Keep the container of this compound closed when not in use.

  • Post-Experiment Procedures:

    • Upon completion of the experiment, carefully close the primary container of this compound and return it to its designated storage location.

    • Decontaminate all surfaces and equipment that may have come into contact with this compound, using a method specified in the SDS or by your institution's Environmental Health and Safety (EHS) department.

    • Collect all this compound waste in a designated, properly labeled hazardous waste container.

Disposal Plan

Proper disposal of chemical waste is crucial to ensure the safety of personnel and the environment.

Waste Type Container Requirements Disposal Procedure
Solid this compound Waste Labeled, sealed, and chemically compatible container.Collect in a designated solid waste container. Do not mix with other waste streams unless explicitly permitted by EHS.
Liquid this compound Waste Labeled, sealed, and chemically compatible container with a screw-top cap.Collect in a designated liquid waste container. Maintain a waste log. Do not fill the container to more than 80% capacity.
Contaminated Labware (e.g., pipette tips, gloves) Labeled, sealed plastic bag or container.Dispose of as solid hazardous waste in a designated container.

All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) program. Never dispose of chemical waste down the drain or in the regular trash. Follow all local, state, and federal regulations for hazardous waste disposal.

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.